N-Benzyloxetan-3-amine oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-benzyloxetan-3-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRJNNUVWIRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Benzyloxetan-3-amine Oxalate from 3-Bromooxetane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3][4] N-Benzyloxetan-3-amine serves as a key intermediate for introducing this valuable scaffold into more complex molecules. This guide provides an in-depth, field-proven methodology for the synthesis of N-Benzyloxetan-3-amine oxalate, beginning with the nucleophilic substitution of 3-bromooxetane with benzylamine, followed by purification via oxalate salt formation. The causality behind experimental choices, detailed protocols, safety considerations, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Oxetane Scaffold
In modern drug discovery, the incorporation of small, polar, three-dimensional motifs is a key strategy for optimizing lead compounds.[3][5] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists.[1][4] It often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a unique combination of properties:
-
Improved Solubility: The inherent polarity of the ether oxygen significantly enhances aqueous solubility, a critical factor for oral bioavailability.[2][4]
-
Metabolic Stability: The strained ring is surprisingly robust and can block sites of metabolic oxidation.[5]
-
Modulation of Physicochemical Properties: Oxetanes can reduce lipophilicity (LogD) and modulate the basicity (pKa) of adjacent amines, which is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
The target molecule, N-Benzyloxetan-3-amine, is a versatile building block that allows for the straightforward installation of the 3-aminooxetane fragment. The benzyl group serves as a common and readily cleavable protecting group, making this compound an ideal precursor for further synthetic elaboration. This guide details a reliable two-step synthesis culminating in the isolation of its stable oxalate salt.
Synthetic Strategy and Mechanistic Rationale
The conversion of 3-bromooxetane to this compound is a robust two-step process. The overall workflow is designed for efficiency, scalability, and high purity of the final product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: N-Alkylation via Nucleophilic Substitution (SN2)
The core of the synthesis is the formation of the C-N bond through a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Reaction scheme for the nucleophilic substitution step.
-
Mechanism: The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in the 3-position of the oxetane ring. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. The bromide ion serves as the leaving group.
-
Choice of Reagents:
-
3-Bromooxetane: This is a suitable electrophile for this transformation. While 3-iodooxetane is inherently more reactive due to the weaker C-I bond and the superior leaving group ability of iodide, 3-bromooxetane is often more cost-effective and provides excellent results under appropriate conditions.[6]
-
Benzylamine: It serves a dual purpose. It is the primary nucleophile, and using it in excess (typically 1.5-2.0 equivalents) helps to drive the reaction to completion. Furthermore, the excess benzylamine acts as an in-situ base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the product amine which would render it non-nucleophilic.
-
Step 2: Purification by Oxalate Salt Formation
Direct purification of the crude N-Benzyloxetan-3-amine free base by silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silanol groups on the silica, often leading to peak tailing.[7][8] A more efficient and scalable method for purification is the formation of a crystalline salt.
-
Rationale: The conversion of the liquid or oily free-base amine into a solid salt facilitates isolation by simple filtration and provides a product with enhanced stability and handling characteristics. Oxalic acid is an excellent choice for this purpose as it is a divalent acid that readily forms stable, crystalline salts with amines.[9][10][11]
-
Mechanism: This is a straightforward acid-base reaction. The basic secondary amine (N-Benzyloxetan-3-amine) is protonated by the carboxylic acid groups of oxalic acid, forming the ammonium oxalate salt. The choice of solvent is critical; a solvent in which the free amine is soluble but the oxalate salt is poorly soluble (e.g., isopropanol, ethanol, or acetone) is ideal to ensure high recovery through precipitation.[10][12]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3-Bromooxetane | 39267-79-3 | 136.99 | 5.00 g | 36.5 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 5.87 g | 54.8 | 1.5 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - | - |
| Oxalic Acid (anhydrous) | 144-62-7 | 90.03 | 3.29 g | 36.5 | 1.0 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 75 mL | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - | - |
Step-by-Step Procedure
Step 1: Synthesis of N-Benzyloxetan-3-amine (Free Base)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromooxetane (5.00 g, 36.5 mmol) and acetonitrile (50 mL).
-
Begin stirring the solution and add benzylamine (5.87 g, 54.8 mmol) dropwise over 5 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromooxetane spot is consumed.
-
Cool the reaction mixture to room temperature. Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 50 mL of 1M sodium hydroxide (NaOH) solution. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Benzyloxetan-3-amine as an oil.
Step 2: Formation and Isolation of this compound
-
Dissolve the crude N-Benzyloxetan-3-amine oil in isopropanol (50 mL).
-
In a separate beaker, dissolve anhydrous oxalic acid (3.29 g, 36.5 mmol) in isopropanol (25 mL), warming gently if necessary.
-
Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A white precipitate should form almost immediately.
-
Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Add diethyl ether (50 mL) to the slurry to further decrease the solubility of the salt and aid filtration.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol (10 mL) followed by diethyl ether (2 x 20 mL) to remove any soluble impurities.
-
Dry the solid under vacuum at 40-50°C to a constant weight to afford pure this compound.
Safety and Hazard Considerations
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
| Compound | Hazard Summary |
| 3-Bromooxetane | Flammable liquid and vapor. Causes skin, serious eye, and respiratory irritation.[13][14][15] Handle with care, avoiding ignition sources and contact. Store long-term at -20°C.[13] |
| Benzylamine | Corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Oxalic Acid | Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes serious eye damage. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |
Characterization of this compound
The identity, structure, and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the N-benzyloxetan-3-amine cation. Expected ¹H signals include aromatic protons from the benzyl group, a singlet for the benzylic CH₂, and multiplets for the oxetane ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a peak corresponding to the protonated free base [M+H]⁺, confirming the molecular weight of the cation (C₁₀H₁₃NO, MW = 163.22 g/mol ).[16]
-
Melting Point (MP): A sharp melting point range for the crystalline oxalate salt is indicative of high purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), C-O-C stretching (ether), and C=O stretching (carboxylate).
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. PubChemLite - N-benzyloxetan-3-amine (C10H13NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Benzyloxetan-3-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted NMR Spectral Data
The NMR spectra of N-Benzyloxetan-3-amine oxalate in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, would be the sum of the signals from the N-benzyloxetan-3-amine cation and the oxalate anion. The protonation of the amine by oxalic acid will cause a downfield shift of the protons and carbons near the nitrogen atom.
¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the benzyl and oxetane moieties. The integration of these signals would correspond to the number of protons in each environment.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |
| ~7.3-7.5 | Multiplet | 5H, Aromatic protons (C₆H₅) | The aromatic protons of the benzyl group are expected in this region, typical for a monosubstituted benzene ring.[1][2][3] |
| ~4.8-5.0 | Triplet | 2H, Oxetane CH₂ (adjacent to O) | The methylene protons of the oxetane ring adjacent to the oxygen atom are expected to appear as a triplet due to coupling with the other methylene group.[4][5] |
| ~4.6-4.8 | Triplet | 2H, Oxetane CH₂ (adjacent to CH) | These methylene protons of the oxetane ring are also expected to be a triplet, coupled to the adjacent methylene protons.[4][5] |
| ~4.2-4.4 | Singlet | 2H, Benzyl CH₂ | The benzylic protons typically appear as a singlet in this region.[6][7] |
| ~4.0-4.2 | Multiplet | 1H, Oxetane CH | The methine proton on the oxetane ring is expected to be a multiplet due to coupling with the adjacent methylene groups. |
| Broad Signal | Singlet | 2H, NH₂⁺ | The protons of the ammonium group are expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. |
¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the oxalate counter-ion will be clearly indicated by a signal in the downfield region.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~160-165 | Oxalate C=O | The carbonyl carbons of the oxalate anion are expected in this region.[8][9][10] |
| ~130-135 | Aromatic C (quaternary) | The quaternary carbon of the benzene ring attached to the methylene group.[2][6] |
| ~128-130 | Aromatic CH | The methine carbons of the benzene ring.[2][6] |
| ~75-80 | Oxetane CH₂ (adjacent to O) | The carbon atoms of the oxetane ring bonded to oxygen are expected in this range. |
| ~60-65 | Oxetane CH | The methine carbon of the oxetane ring. |
| ~50-55 | Benzyl CH₂ | The benzylic carbon atom.[2][6] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often a good choice for amine salts as it can help in observing exchangeable protons like those on the nitrogen.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain good resolution and lineshape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Visualizations
Caption: Molecular structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. osti.gov [osti.gov]
- 10. rsc.org [rsc.org]
A Technical Guide to the Synthesis of N-Benzyloxetan-3-amine: Key Starting Materials and Strategic Approaches
Abstract
N-Benzyloxetan-3-amine is a valuable synthetic intermediate, leveraging the unique physicochemical properties of the oxetane ring, which is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] The benzyl group serves as a versatile protecting group and a common structural motif in pharmacologically active molecules. This guide provides an in-depth analysis of the principal synthetic strategies for preparing N-Benzyloxetan-3-amine, with a core focus on the selection of starting materials and the rationale behind various synthetic routes. We will explore convergent strategies, such as reductive amination, and linear approaches involving the de novo construction of the oxetane ring, offering researchers and drug development professionals a comprehensive framework for efficient synthesis.
Retrosynthetic Analysis and Core Strategies
The molecular architecture of N-Benzyloxetan-3-amine allows for several logical retrosynthetic disconnections. The most practical and widely adopted strategies hinge on forming the central carbon-nitrogen bond or constructing the strained oxetane ring from acyclic precursors.
Primary Disconnection Points:
-
C-N Bond Disconnection (Convergent Synthesis): This is the most direct approach, treating the target molecule as the product of a reaction between an oxetane-based electrophile and a benzylamine nucleophile. This leads to two main pathways:
-
Via Reductive Amination: Disconnecting the C-N bond reveals oxetan-3-one and benzylamine as the primary starting materials. This is often the most efficient route.
-
Via Nucleophilic Substitution: This pathway involves benzylamine displacing a leaving group at the 3-position of the oxetane ring, pointing to starting materials like 3-halooxetanes or activated 3-hydroxyoxetanes.
-
-
C-O Bond Disconnection (De Novo Synthesis): This strategy involves building the oxetane ring itself from a suitably functionalized acyclic precursor that already contains the N-benzylamine moiety. The key step is typically an intramolecular Williamson etherification.[2][3][4]
The choice between these strategies depends on the availability and cost of starting materials, desired scale, and specific purity requirements.
Caption: Retrosynthetic analysis of N-Benzyloxetan-3-amine.
The Convergent Approach via Reductive Amination
Reductive amination is arguably the most efficient and high-yielding method for synthesizing N-Benzyloxetan-3-amine on a laboratory scale.[5] This one-pot reaction combines a ketone and an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[6][7]
Key Starting Material: Oxetan-3-one
Oxetan-3-one is a commercially available but often costly building block, making its efficient synthesis a critical consideration for large-scale production.[8] Its strained four-membered ring and reactive keto group make it an excellent precursor.[8] Two primary routes to its synthesis are noteworthy:
-
From Epichlorohydrin: A well-established, multi-step process that is suitable for large scales. The synthesis begins with epichlorohydrin and proceeds through a 1,3-diol intermediate, which is then cyclized and oxidized.[2][3]
-
From Propargyl Alcohol: A modern, elegant one-step synthesis utilizing gold catalysis to achieve oxidation and cyclization, offering a more direct route to the desired product.[9][10]
Table 1: Comparison of Synthetic Routes to Oxetan-3-one
| Feature | Epichlorohydrin Route | Propargyl Alcohol Route |
| Starting Material | Epichlorohydrin (commodity chemical) | Propargyl Alcohol (readily available) |
| Number of Steps | 4-5 steps[2][9] | 1 step[9][10] |
| Key Transformation | Williamson etherification, oxidation[3] | Gold-catalyzed alkyne oxidation[9][10] |
| Typical Overall Yield | 13-23%[9][10] | ~60-70%[10] |
| Advantages | Scalable, uses inexpensive starting material. | High efficiency, fewer steps, milder conditions. |
| Disadvantages | Lower overall yield, multiple steps. | Requires a precious metal catalyst (Gold). |
The Reductive Amination Protocol
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for iminium ions over ketones, and does not require acidic conditions that could promote the opening of the strained oxetane ring.
Caption: Experimental workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyloxetan-3-amine
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (N₂), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure N-Benzyloxetan-3-amine.
The Stepwise Approach via Nucleophilic Substitution
An alternative convergent strategy involves the direct alkylation of benzylamine with a 3-functionalized oxetane. This SN2 reaction requires an oxetane bearing a good leaving group at the 3-position.
Starting Materials: Activated Oxetanes
-
3-Hydroxyoxetane: This precursor can be synthesized from epichlorohydrin.[3] The hydroxyl group is not a good leaving group itself and must be activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by using Mitsunobu reaction conditions.
-
3-Halooxetanes: Compounds like 3-bromooxetane or 3-iodooxetane are excellent electrophiles for this reaction. They can be prepared from 3-hydroxyoxetane using standard halogenating agents.
Protocol: Activation of 3-Hydroxyoxetane
-
Dissolution: Dissolve 3-hydroxyoxetane (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous dichloromethane (DCM) at 0 °C.
-
Activation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolation: Perform an aqueous workup and extract the product. Purification by chromatography yields 3-tosyloxyoxetane.
The SN2 Reaction
With the activated oxetane in hand, the final C-N bond is formed by direct reaction with benzylamine, typically in the presence of a non-nucleophilic base to scavenge the generated acid.
Caption: Synthetic pathway via nucleophilic substitution.
Summary and Strategic Recommendations
The synthesis of N-Benzyloxetan-3-amine can be approached from multiple angles, but the choice of starting material dictates the overall efficiency and scalability of the process.
| Synthetic Strategy | Primary Starting Materials | Key Advantages | Key Considerations |
| Reductive Amination | Oxetan-3-one, Benzylamine | High yield, one-pot procedure, mild conditions. | Cost and availability of oxetan-3-one. |
| Nucleophilic Substitution | 3-Hydroxyoxetane, Benzylamine, Activating Agent (e.g., TsCl) | Utilizes a more accessible oxetane precursor. | Multi-step process, potential for side reactions. |
| De Novo Synthesis | Acyclic poly-functional precursors | Builds the core structure from basic chemicals. | Challenging ring-closure kinetics for 4-membered rings.[2] |
Recommendation: For most research and development applications, reductive amination using commercially available oxetan-3-one and benzylamine is the most direct and reliable method. For process development and large-scale synthesis where cost is a primary driver, developing a robust and high-yielding synthesis of oxetan-3-one from inexpensive feedstocks like epichlorohydrin is the most critical step.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to N-Benzyloxetan-3-amine Oxalate: A Key Intermediate in Modern Drug Discovery
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of N-Benzyloxetan-3-amine oxalate. This document provides an in-depth analysis of this compound, emphasizing its relevance in contemporary medicinal chemistry.
Core Molecular Data
This compound is a chemical compound that has garnered interest in the field of medicinal chemistry due to the presence of the oxetane ring, a desirable motif in modern drug design.
| Property | Value | Source(s) |
| CAS Number | 1956341-96-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Synonyms | Benzyl-oxetan-3-yl-amine oxalate, 3-Oxetanamine, N-(phenylmethyl)-, oxalate | [3] |
| Appearance | Solid | [1] |
| Storage | 2-8°C | [2] |
The Scientific Rationale: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable building block in drug discovery. Its incorporation into drug candidates can significantly enhance their physicochemical and pharmacokinetic properties. The strained nature of the oxetane ring imparts unique conformational constraints and electronic properties that can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity. These attributes are highly sought after in the optimization of lead compounds.
The presence of the benzyl group in N-Benzyloxetan-3-amine provides a scaffold that can be readily modified, allowing for the exploration of a wide range of chemical space in the design of novel therapeutics.
Synthesis Methodology: A Probable Synthetic Route
Step 1: Synthesis of N-Benzyloxetan-3-amine (Free Base) via Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry. This process involves the reaction of a carbonyl compound (in this case, oxetan-3-one) with an amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired amine.
Reaction Scheme:
Figure 1. Proposed synthesis of N-Benzyloxetan-3-amine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. This step may be accelerated by the addition of a mild acid catalyst.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. NaBH(OAc)₃ is often preferred for its mildness and selectivity.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Benzyloxetan-3-amine as a free base.
Step 2: Formation of the Oxalate Salt
The formation of an oxalate salt is a common strategy to improve the crystallinity, stability, and handling of amine compounds.
Reaction Scheme:
Figure 2. Formation of the oxalate salt.
Experimental Protocol (Hypothetical):
-
Dissolution: The purified N-Benzyloxetan-3-amine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
Salt Formation: A solution of oxalic acid (1.0 eq) in the same solvent is added dropwise to the amine solution with stirring.
-
Precipitation and Isolation: The oxalate salt will typically precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Characterization Data (Predicted)
While specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic methylene singlet around 3.8 ppm), the oxetane ring protons (multiplets between 4.5-5.0 ppm), and the proton on the nitrogen.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. The carbon of the oxalate counter-ion would also be present.
-
FT-IR: The infrared spectrum would likely show characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C-O-C stretching of the oxetane ring, and strong absorptions corresponding to the carboxylate group of the oxalate anion.
-
Mass Spectrometry: The mass spectrum of the free base (N-Benzyloxetan-3-amine) would show a molecular ion peak corresponding to its molecular weight (163.22 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the N-Benzyloxetan-3-amine moiety into drug candidates can offer several advantages:
-
Improved Physicochemical Properties: As previously mentioned, the oxetane ring can enhance aqueous solubility and metabolic stability while reducing lipophilicity.
-
Scaffold for Library Synthesis: The secondary amine functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The oxetane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, potentially leading to improved biological activity and a more favorable pharmacokinetic profile.
Safety and Handling
As with all chemical compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its unique structural features, particularly the presence of the oxetane ring, offer the potential to design and synthesize novel therapeutic agents with improved drug-like properties. This technical guide provides a foundational understanding of this compound, from its core properties to its synthesis and potential applications, to aid researchers in their drug discovery endeavors.
References
A Technical Guide to the Crystal Structure and Pharmaceutical Significance of N-Benzyloxetan-3-amine Oxalate
Abstract: The strategic modification of active pharmaceutical ingredients (APIs) through salt formation is a cornerstone of modern drug development, aimed at optimizing physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] N-Benzyloxetan-3-amine, a molecule incorporating the valuable oxetane motif, represents a key building block in medicinal chemistry. Its oxalate salt (CAS No. 1956341-96-0) is of significant interest for its potential to enhance these pharmaceutical properties. This guide provides an in-depth technical overview of the methodologies used to determine and analyze the crystal structure of N-Benzyloxetan-3-amine oxalate, explains the profound implications of its solid-state architecture, and offers detailed protocols for its synthesis and characterization. While a specific public-domain crystallographic information file for this exact compound is not available, this paper synthesizes established principles of crystal engineering and single-crystal X-ray diffraction (SC-XRD) to present a comprehensive framework for its analysis.
Introduction: The Intersection of Crystal Engineering and Medicinal Chemistry
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a principal one being the optimization of its physical form. The solid-state properties of an API are intrinsically linked to its performance.[3] this compound emerges from two critical strategies in contemporary drug design: the incorporation of conformationally constrained bioisosteres and the application of crystal engineering through salt formation.
-
The Oxetane Motif: The four-membered oxetane ring is increasingly utilized as a replacement for less favorable functional groups like gem-dimethyl or carbonyl moieties. Its high polarity and ability to act as a hydrogen bond acceptor can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold to influence ligand-receptor binding.[4]
-
Oxalate Salt Formation: Approximately half of all marketed drugs are administered as salts to overcome issues of poor solubility and stability.[3] Oxalic acid is a pharmaceutically acceptable dicarboxylic acid that readily forms crystalline salts with basic amine-containing APIs.[1][5][6] The formation of an oxalate salt can drastically alter the crystal lattice energy and intermolecular interactions, thereby modulating key pharmaceutical attributes.[5][6]
Understanding the precise three-dimensional arrangement of ions in the crystal lattice of this compound is therefore not merely an academic exercise. It provides a mechanistic blueprint that connects the molecular structure to the macroscopic properties essential for developing a safe and effective drug product.
Synthesis, Salt Formation, and Crystallization
The preparation of high-quality single crystals is the prerequisite for structural elucidation by SC-XRD. This process involves a logical sequence of synthesis, purification, salt formation, and controlled crystallization.
Synthesis of N-Benzyloxetan-3-amine (Free Base)
The parent amine is typically synthesized via nucleophilic substitution or reductive amination. A common pathway involves the reaction of oxetan-3-one with benzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the target N-Benzyloxetan-3-amine. Rigorous purification, often by column chromatography, is essential to remove unreacted starting materials and byproducts that could inhibit crystallization.
Formation of the Oxalate Salt
The conversion of the free base to its oxalate salt is an acid-base reaction. The choice of solvent is critical; it must be able to dissolve both the amine free base and oxalic acid but should also be a relatively poor solvent for the resulting salt to facilitate its precipitation or crystallization.[2] Methanol, ethanol, or acetone are common choices.[2][6] The stoichiometry is carefully controlled, typically using an equimolar amount of oxalic acid relative to the amine.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The primary goal is to allow molecules to arrange themselves slowly and methodically into a well-ordered lattice. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the salt is prepared in a suitable solvent or solvent mixture (e.g., methanol/water) and left undisturbed in a vial covered with a perforated seal. The gradual evaporation of the solvent slowly increases the concentration, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the salt's solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the salt drops, leading to the formation of crystals.[7]
The logical workflow from synthesis to analysis is depicted below.
Figure 1: General experimental workflow for the synthesis and structural elucidation of this compound.
Structural Elucidation via Single-Crystal X-ray Diffraction
SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[8] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Core Principles and Data Collection
A crystal acts as a three-dimensional diffraction grating for X-rays. The angles and intensities of the diffracted beams are recorded, providing information that can be mathematically transformed into a map of electron density within the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the final structure.
Analysis of the Crystal Structure
The analysis of the solved structure reveals several critical layers of information:
-
Ionic State: Confirms the proton transfer from oxalic acid to the amine nitrogen, forming the N-benzyl-oxetan-3-ammonium cation and the oxalate anion.
-
Molecular Conformation: Determines the exact bond lengths, bond angles, and torsion angles of the cation. This includes the pucker of the oxetane ring and the orientation of the benzyl group.
-
Supramolecular Assembly: The most crucial aspect for understanding physicochemical properties is the network of intermolecular interactions. In this salt, strong charge-assisted hydrogen bonds are expected between the ammonium group (N-H+) of the cation and the carboxylate oxygen atoms (COO-) of the oxalate anion.[9] These interactions dictate how the ions pack together in the crystal lattice.
-
Crystal Packing: The overall arrangement of cations and anions in three dimensions, described by the crystal system and space group. This packing efficiency influences properties like density and mechanical strength.
Illustrative Crystallographic Data
While the specific data for this compound requires experimental determination, a plausible set of parameters for a small molecule organic salt is presented in Table 1 for illustrative purposes.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₁₂H₁₅NO₅ | Defines the elemental composition of the salt.[4] |
| Formula Weight | 253.25 g/mol | Molar mass of the formula unit.[4] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 11.5 | Unit cell dimensions. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle for the monoclinic system. |
| Volume (ų) | 1165 | Volume of a single unit cell. |
| Z | 4 | Number of formula units per unit cell. |
| T (K) | 100 | Temperature of data collection. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Table 1: A table of typical, illustrative crystallographic parameters for a small molecule amine oxalate salt. These values are not experimental data for the title compound but serve as a representative example. |
Linking Crystal Structure to Pharmaceutical Properties
The true power of crystal structure analysis lies in its ability to rationalize and predict the macroscopic behavior of a pharmaceutical solid.
Figure 2: The hierarchical relationship from the microscopic crystal structure to macroscopic properties and in vivo pharmaceutical performance.
-
Solubility and Dissolution: The crystal lattice must be disrupted for a substance to dissolve. A crystal with a highly stable, tightly packed structure held together by strong hydrogen bonds will have a higher lattice energy and, consequently, lower aqueous solubility. Conversely, the specific hydrogen bonding network can also facilitate interactions with water molecules, potentially enhancing solubility compared to the free base.[6] The oxalate salt of the anti-TB drug ethionamide, for instance, exhibited a 25-fold higher dissolution rate than the parent drug.[5]
-
Stability: The arrangement of molecules in the crystal lattice determines the material's physical and chemical stability. A well-ordered, dense crystal packing can protect the API from degradation by factors such as humidity and temperature. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is a direct indicator of lattice stability.[6]
-
Hygroscopicity: The tendency of a material to absorb moisture from the air is influenced by the availability of sites within the crystal structure to accommodate water molecules. A thorough structural analysis can identify potential voids or hydrophilic channels that might contribute to hygroscopicity.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: In a clean flask, dissolve 1.0 equivalent of N-Benzyloxetan-3-amine in a minimal amount of warm absolute ethanol.
-
Acid Addition: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in warm absolute ethanol.
-
Salt Formation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate should form immediately.
-
Digestion: Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Isolation: Isolate the crude salt by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the bulk salt using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of the purified this compound salt in a suitable solvent (e.g., a 9:1 methanol:water mixture) by adding the solid to the solvent until a small amount no longer dissolves. Gently warm the solution to ensure maximum dissolution.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial daily for the formation of small, well-defined crystals. The process can take several days to weeks.
-
Harvesting: Once crystals of suitable size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop or a pipette.
Conclusion and Future Perspectives
The formation of the oxalate salt of N-Benzyloxetan-3-amine is a strategic approach to optimize its properties for pharmaceutical applications. A detailed analysis of its single-crystal structure provides the fundamental knowledge required to understand its stability, solubility, and potential for polymorphism. This guide outlines the critical experimental and analytical workflow required to obtain and interpret this structural data.
Future work should focus on obtaining diffraction-quality crystals to solve the definitive structure. Subsequent studies could then explore the existence of different polymorphic or solvated forms, each with a unique crystal structure and potentially different pharmaceutical properties. This comprehensive solid-state characterization is an indispensable component of robust drug development, ensuring the selection of the optimal crystal form for clinical advancement.
References
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cas 1956341-96-0|| where to buy this compound [german.chemenu.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of bis-(allyl-ammonium) oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition Profile of N-Benzyloxetan-3-amine Oxalate: A Methodical Approach for Pharmaceutical Development
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Benzyloxetan-3-amine oxalate is an important building block in medicinal chemistry, valued for its unique oxetane moiety which can enhance physicochemical properties of active pharmaceutical ingredients (APIs).[1] As with any pharmaceutical salt, a thorough understanding of its thermal stability is paramount for ensuring safety, developing robust manufacturing processes, and defining stable storage conditions.[2] This guide provides a comprehensive framework for characterizing the thermal behavior of this compound. It outlines a systematic experimental workflow using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the causality behind these analytical choices, and presents an anticipated decomposition pathway based on the established behavior of related amine and oxalate salts. This document is intended for researchers, process chemists, and formulation scientists involved in the development of APIs incorporating this scaffold.
Introduction: The Imperative of Thermal Characterization
The oxetane ring is an increasingly popular structural motif in drug discovery. Its incorporation can improve metabolic stability, aqueous solubility, and lipophilicity, making it a desirable alternative to more common functional groups like gem-dimethyl or carbonyl moieties.[1] N-Benzyloxetan-3-amine serves as a key intermediate for introducing this ring system. It is often handled and stored as an oxalate salt to improve its crystallinity and handling properties.
However, the use of any salt form in pharmaceutical development necessitates a rigorous evaluation of its physical and chemical stability.[2] Thermal instability can lead to significant challenges, including:
-
Process Safety Risks: Uncontrolled exothermic decomposition can lead to thermal runaway events in manufacturing vessels.
-
Product Degradation: Formation of impurities during processing or storage can compromise the quality, safety, and efficacy of the final API.
-
Shelf-Life Instability: The drug product may not meet its required stability specifications over its intended shelf life.
This guide establishes a foundational approach to de-risk the use of this compound by thoroughly investigating its thermal properties.
Physicochemical Properties of this compound
A baseline understanding of the material's properties is the first step in any analytical program.
| Property | Value | Source |
| CAS Number | 1956341-96-0 | [1][3][4][5] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][3][4] |
| Molecular Weight | 253.25 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C recommended | [1] |
Core Principles of Thermal Analysis
To fully characterize a compound's thermal behavior, we employ a suite of complementary analytical techniques. The choice of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is deliberate and synergistic.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] Its primary purpose is to quantify mass loss events, such as the release of volatiles (e.g., water, solvents) or decomposition into gaseous byproducts. For this compound, TGA is essential for identifying the distinct stages of decomposition and determining the temperature ranges over which they occur.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It provides critical information on the energetics of physical and chemical transitions. Endothermic events (heat absorption) typically include melting, boiling, and some decomposition processes. Exothermic events (heat release) are of particular concern in process safety and can indicate energetic decomposition or crystallization.
By running these experiments in parallel, we can correlate specific mass loss events (from TGA) with their corresponding energetic signatures (from DSC), building a complete picture of the thermal decomposition process.
Recommended Experimental Workflow
A robust and reproducible workflow is the cornerstone of reliable thermal analysis.
Caption: Proposed experimental workflow for thermal analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 mL/min to maintain an inert atmosphere.[7]
-
Thermal Program: Equilibrate the sample at 30°C.
-
Heating Ramp: Heat the sample from 30°C to 600°C at a constant heating rate of 10 K/min.[7] This rate provides a good balance between resolution and experimental time.
-
Data Collection: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.
-
Analysis: Analyze the resulting TGA curve and its first derivative (DTG curve) to identify the onset temperature and peak temperature of each mass loss event.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan and seal. A vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-30 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C.
-
Heating Ramp: Heat the sample from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 K/min.
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Analysis: Integrate the peaks of any endothermic or exothermic events to determine their onset temperature, peak temperature, and enthalpy (ΔH).
Anticipated Thermal Behavior and Decomposition Pathway
While specific experimental data for this compound is not publicly available, a scientifically sound decomposition profile can be predicted based on the known behavior of its constituent parts: an amine salt and an oxalate anion.
The thermal decomposition of many oxalate salts proceeds through well-defined stages.[6][9] For instance, calcium oxalate first dehydrates, then decomposes to calcium carbonate and carbon monoxide, and finally to calcium oxide and carbon dioxide.[6][7] Similarly, amine salts are known to be thermally labile, potentially dissociating into the free amine and the corresponding acid upon heating.[10]
Predicted Multi-Stage Decomposition
A multi-stage decomposition is anticipated, as summarized in the table below.
| Stage | Approximate Temp. Range (°C) | Predicted Mass Loss (%) | Description |
| I | 150 - 250 °C | ~35.5% | Initial decomposition of the oxalate moiety to CO and CO₂ and potential salt dissociation. |
| II | > 250 °C | ~64.5% | Decomposition and volatilization of the N-benzyl-oxetan-3-amine fragment. |
Note: These are theoretical predictions. Actual temperatures and mass losses must be confirmed experimentally.
Proposed Decomposition Mechanism
The decomposition is likely initiated by the breakdown of the least stable component, the oxalate salt.
Caption: Proposed decomposition pathway for this compound.
-
Stage I: Salt Dissociation and Oxalate Decomposition. Upon heating, the initial event is likely the dissociation of the salt into its constituent free base (N-Benzyloxetan-3-amine) and oxalic acid.[10] Concurrently or immediately following, the unstable oxalic acid will decompose, releasing gaseous carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). This corresponds to the first major mass loss in the TGA. The associated DSC signal could be complex, showing endotherms for the dissociation and decomposition.
-
Stage II: Decomposition of the Organic Amine. At higher temperatures, the N-Benzyloxetan-3-amine free base will undergo decomposition. The likely fragmentation pathways would involve cleavage of the benzyl group and the strained oxetane ring, leading to a variety of smaller, volatile organic fragments. This would account for the remaining mass loss. This stage is likely to be accompanied by a significant exothermic event in the DSC, particularly if conducted in an air atmosphere where oxidation can occur.
Implications for Pharmaceutical Development
The insights gained from this proposed study have direct and practical applications:
-
Process Safety: Identifying the onset temperature of any exothermic decomposition is critical. Manufacturing processes, such as drying, milling, or bulk handling, must be designed to operate well below this temperature to prevent thermal runaway.
-
Formulation and Storage: The thermal stability data will inform the selection of compatible excipients and appropriate packaging. It will also be used to establish recommended storage conditions (e.g., refrigerated, protected from heat) to ensure the long-term stability of the API.[1]
-
Polymorph and Solvate Screening: DSC is an excellent tool for identifying different solid-state forms (polymorphs, hydrates, solvates), which can have different stabilities and bioavailability. The presence of multiple melting points or dehydration steps can indicate the presence of such forms.[2]
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is not merely an academic exercise; it is a fundamental requirement for safe and effective drug development. The systematic application of TGA and DSC, as outlined in this guide, provides the necessary data to mitigate process safety risks, guide formulation strategies, and ensure the quality and stability of the final pharmaceutical product. The proposed decomposition mechanism, rooted in the established chemistry of amine and oxalate salts, serves as a robust hypothesis to be validated by the described experimental workflow, potentially augmented by evolved gas analysis techniques like TGA-MS.
References
- 1. cas 1956341-96-0|| where to buy this compound [german.chemenu.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound (CAS No. 1956341-96-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. h-and-m-analytical.com [h-and-m-analytical.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Continuous gradient temperature Raman spectroscopy and differential scanning calorimetry of N-3DPA and DHA from -100 to 10°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions Using N-Benzyloxetan-3-amine Oxalate
Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the structural motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1][2] Its incorporation into drug candidates has been shown to be a powerful strategy to modulate key drug-like properties. The oxetane unit can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and reduce the lipophilicity of a molecule.[1] Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine functionalities, a feature that can be exploited to mitigate off-target effects, such as hERG channel inhibition, and improve cell permeability.[1]
N-Benzyloxetan-3-amine, available as its stable oxalate salt, is a versatile building block that allows for the introduction of this valuable oxetane scaffold. The secondary amine functionality serves as a handle for a variety of synthetic transformations, most notably N-alkylation reactions, to generate a diverse array of tertiary amines. These products, featuring the N-alkyloxetan-3-amine core, are of significant interest to researchers and drug development professionals. This document provides detailed application notes and robust protocols for the successful N-alkylation of N-Benzyloxetan-3-amine oxalate via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Understanding the Starting Material: this compound
N-Benzyloxetan-3-amine is typically supplied as an oxalate salt to improve its stability and handling properties. It is important to recognize that for the nitrogen to act as a nucleophile in N-alkylation reactions, the free secondary amine must be generated in situ. This is achieved by the addition of a suitable base to neutralize the oxalic acid.
Chemical Properties:
| Property | Value |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| Appearance | Solid |
| InChI Key | FXVRJNNUVWIRMZ-UHFFFAOYSA-N |
Source: CymitQuimica[3]
The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not interfere with the subsequent alkylation reaction. Non-nucleophilic bases are generally preferred to avoid competition with the amine as the nucleophile.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details the N-alkylation of N-Benzyloxetan-3-amine with an alkyl halide in the presence of a non-nucleophilic base. The reaction proceeds via an SN2 mechanism.
Reaction Principle
The process begins with the in situ generation of the free N-Benzyloxetan-3-amine by a base. The liberated secondary amine then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the tertiary amine product. The base also serves to neutralize the hydrohalic acid byproduct generated during the reaction.
Caption: Workflow for Direct N-Alkylation.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile (or another suitable solvent) to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.2-2.5 eq) to the mixture and stir for 15-30 minutes at room temperature to ensure the generation of the free amine.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred solution at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid and the salt of the base.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Table of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Base | DIPEA, Et3N, K2CO3 | Non-nucleophilic to avoid side reactions. Sufficiently basic to deprotonate the amine salt. |
| Solvent | ACN, DMF, DCM | Aprotic solvents are preferred to avoid side reactions with the alkyl halide. |
| Temperature | Room Temperature to 60°C | Dependent on the reactivity of the alkyl halide. Higher temperatures may be needed for less reactive halides. |
| Equivalents of Base | 2.2 - 2.5 eq. | To neutralize both the oxalic acid and the hydrohalic acid byproduct. |
| Equivalents of Alkyl Halide | 1.0 - 1.2 eq. | A slight excess can help drive the reaction to completion. |
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly efficient and versatile one-pot method for N-alkylation that avoids the use of potentially harsh alkylating agents and minimizes the risk of over-alkylation.[4][5]
Reaction Principle
This reaction involves the initial formation of an iminium ion intermediate from the reaction of the free N-Benzyloxetan-3-amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent to the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[5]
Caption: Workflow for Reductive Amination.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or DCE.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.1-1.2 eq) and stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir for an additional 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions, with a broad functional group tolerance. |
| Solvent | DCM, DCE | Aprotic solvents that are compatible with the reducing agent. |
| Base | DIPEA, Et3N | Neutralizes the oxalic acid to generate the free amine. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Equivalents of Base | 1.1 - 1.2 eq. | Sufficient to neutralize the oxalic acid. |
| Equivalents of Carbonyl | 1.0 - 1.2 eq. | A slight excess can be beneficial. |
| Equivalents of Reducing Agent | 1.2 - 1.5 eq. | Ensures complete reduction of the iminium intermediate. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive alkylating/carbonyl agent. | Increase reaction temperature or prolong reaction time. For reductive amination, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. |
| Incomplete free base generation. | Ensure the use of a sufficiently strong and non-nucleophilic base in the correct stoichiometry. | |
| Side Product Formation | Over-alkylation (in direct alkylation). | Use reductive amination as an alternative. Ensure slow addition of the alkylating agent. |
| Reaction of the base with the alkyl halide. | Use a more sterically hindered base like DIPEA. | |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the chromatographic conditions (solvent system, gradient). |
| Presence of baseline material on TLC. | Ensure complete removal of the basic and acidic byproducts during the work-up. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel tertiary amines incorporating the medicinally relevant oxetane moiety. The protocols for direct N-alkylation and reductive amination provided herein offer reliable and efficient methods for the derivatization of this scaffold. Careful consideration of the reaction parameters, particularly the choice of base and the stoichiometry of the reagents, is crucial for achieving high yields and purity. These application notes serve as a comprehensive guide for researchers in drug discovery and organic synthesis to effectively utilize this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving Small Molecule pK a Prediction Using Transfer Learning With Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Application Notes & Protocols: N-Benzyloxetan-3-amine Oxalate as a Strategic Building Block for Parallel Synthesis and Library Generation
Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[2] Its incorporation into drug candidates can lead to profound and beneficial changes in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[3] Oxetanes serve as compact, polar, and sp³-rich motifs that can act as effective bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][4][5]
This guide focuses on the strategic application of N-Benzyloxetan-3-amine oxalate , a versatile and highly valuable building block for introducing the oxetane core. We will explore its role in parallel synthesis and the generation of diverse chemical libraries, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The N-benzyl group serves as a stable, yet readily cleavable, protecting group, while the oxalate salt form ensures high stability and ease of handling, making it an ideal starting material for library synthesis campaigns.
Section 1: Physicochemical Impact of the Oxetane Scaffold
The decision to incorporate an oxetane is driven by its proven ability to resolve common drug discovery challenges, including poor solubility and rapid metabolic clearance.[5][6] The oxetane's oxygen atom acts as a hydrogen bond acceptor, while its strained ring system influences molecular conformation and reduces lipophilicity compared to carbocyclic analogs.[2]
Data-Driven Advantages of Oxetane Incorporation
The following table summarizes quantitative data from matched molecular pair analyses, illustrating the significant improvements observed when replacing common chemical motifs with an oxetane ring.
| Property Measured | Common Motif | Oxetane Replacement | Improvement Observed | Supporting Evidence |
| Aqueous Solubility | gem-dimethyl | 3-substituted oxetane | 4 to >4000-fold increase | [5][7] |
| Metabolic Stability | gem-dimethyl | 3-substituted oxetane | Significant reduction in metabolic degradation | [5][6] |
| Lipophilicity (LogD) | gem-dimethyl | 3-substituted oxetane | Reduction in LogD, improving drug-like properties | [7] |
| Basicity (pKa) | Amine | α-Oxetanyl amine | pKa lowered by ~2.7 units | [7] |
These improvements are critical for advancing lead compounds. For instance, enhancing aqueous solubility can dramatically improve oral bioavailability, while increased metabolic stability prolongs a drug's half-life in the body.[6][7] Furthermore, the ability to modulate the basicity of nearby amines is a powerful tactic for mitigating off-target effects, such as hERG channel inhibition.[7]
Section 2: The Strategic Role of this compound
This compound is best understood as a stable precursor to a reactive secondary amine. The benzyl group provides robust protection during storage and handling, while the oxalate salt renders the typically oily free amine into a weighable, crystalline solid. The core synthetic strategy involves liberating the free base, using it as a nucleophile for library construction, and then optionally removing the benzyl group to enable further diversification.
Caption: Strategic workflow for utilizing this compound.
Section 3: Core Synthetic Protocols for Library Generation
The following protocols provide step-by-step methodologies for the key transformations in a parallel synthesis workflow.
Protocol 1: Liberation of the Free Base
Objective: To convert the stable this compound salt into its reactive free base form for subsequent reactions.
Causality: The oxalate salt is deprotonated using a mild inorganic base. A liquid-liquid extraction isolates the organic amine from the aqueous salt byproducts.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel, Erlenmeyer Flask, Round-bottom Flask
Procedure:
-
Dissolution: Weigh 1.0 equivalent of this compound into a separatory funnel. Add DCM (or EtOAc) and 1 M Na₂CO₃ solution (approximately 10 mL of each per gram of starting material).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer contains the free amine. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then brine to remove residual inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 10-15 minutes.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting oil is the free N-Benzyloxetan-3-amine, which should be used promptly in the next step.
Validation: The conversion can be confirmed by the disappearance of the solid starting material and the formation of an oil. For rigorous validation, an NMR spectrum can be taken to confirm the absence of the oxalate counter-ion.
Protocol 2: Parallel Reductive Amination for Tertiary Amine Library
Objective: To react the secondary amine with a diverse set of aldehydes or ketones in parallel to generate a library of tertiary amines.
Causality: The amine first condenses with the carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the final tertiary amine. This reagent is preferred as it is stable in the presence of the acid catalyst and selectively reduces the iminium ion.
Materials:
-
N-Benzyloxetan-3-amine (from Protocol 1)
-
Library of diverse aldehydes or ketones (e.g., in a 96-well plate)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Parallel synthesis reaction block or vials
Procedure (per reaction well/vial):
-
Reagent Preparation: Prepare a stock solution of N-Benzyloxetan-3-amine in DCM.
-
Addition: To a vial containing an aldehyde or ketone (1.0 eq), add the N-Benzyloxetan-3-amine solution (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stirring: Agitate the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.
-
Reaction: Seal the vials and allow the reaction to proceed at room temperature for 12-24 hours.
-
Workup & Purification: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with DCM, dry the organic layer, and concentrate. Purification is typically achieved via parallel flash chromatography or preparative HPLC/SFC.
Protocol 3: Debenzylation to Reveal the Primary Amine Core
Objective: To cleave the N-benzyl group from the library of tertiary amines to generate a new library of secondary amines containing the oxetane core.
Causality: Catalytic hydrogenation is a standard and clean method for N-debenzylation. The benzyl C-N bond is hydrogenolyzed over a palladium catalyst, producing the desired secondary amine and toluene as the only byproduct.
Materials:
-
Tertiary amine library member (from Protocol 2)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ balloon or hydrogenation reactor, e.g., H-Cube®)
Procedure:
-
Setup: Dissolve the substrate in MeOH in a flask suitable for hydrogenation.
-
Catalyst: Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., via a balloon) or perform the reaction in a dedicated hydrogenation apparatus at 1-3 atm H₂ pressure.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentration: Combine the filtrates and concentrate in vacuo to yield the debenzylated secondary amine. This product is often pure enough for the next step.
Protocol 4: Diversification via Amide Coupling
Objective: To functionalize the newly generated secondary amine library with a diverse set of carboxylic acids to create a final amide library.
Causality: A peptide coupling agent like HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the secondary amine, forming a stable amide bond under mild conditions.
Materials:
-
Secondary amine library member (from Protocol 3)
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or DCM
Procedure (per reaction well/vial):
-
Reagent Addition: To a vial containing the carboxylic acid (1.0 eq), add a solution of HATU (1.1 eq) in DMF.
-
Activation: Add DIPEA (2.5 eq) and stir the mixture for 5-10 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of the secondary amine (1.2 eq) in DMF to the activated mixture.
-
Reaction: Seal the vial and stir at room temperature for 2-12 hours. Monitor by LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with EtOAc. The combined organic layers are washed with brine, dried, and concentrated. The final products are purified via parallel flash chromatography or preparative HPLC.
Section 4: Comprehensive Library Generation Workflow
The power of this compound lies in its ability to serve as the entry point for a multi-stage library synthesis, enabling the exploration of vast chemical space from a single, reliable building block.
Caption: Multi-stage workflow for generating diverse libraries.
Conclusion
This compound is more than a simple building block; it is a strategic asset for modern drug discovery. Its stable salt form and the versatility of the N-benzyl protecting group provide an efficient and reliable entry point for incorporating the highly desirable oxetane scaffold. By following the multi-stage diversification protocols outlined in this guide—from initial reductive amination to deprotection and subsequent amide coupling—researchers can rapidly generate large, structurally diverse libraries. This capability accelerates the exploration of chemical space and significantly enhances the probability of identifying novel drug candidates with optimized physicochemical and pharmacokinetic profiles.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Removal of the Benzyl Protecting Group from N-Benzyloxetan-3-amine
Welcome to our dedicated technical support guide for the debenzylation of N-Benzyloxetan-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific deprotection step. The presence of the oxetane ring introduces unique challenges that require careful consideration of reaction conditions to ensure both efficient debenzylation and the integrity of the core structure. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-debenzylation of N-Benzyloxetan-3-amine, offering potential causes and actionable solutions.
Q1: My primary debenzylation attempt using standard Pd/C with H₂ gas resulted in a low yield and incomplete reaction. What could be the issue?
A1: A stalled or incomplete reaction is a frequent challenge. Several factors could be at play:
-
Catalyst Poisoning: The nitrogen atom in your substrate, N-Benzyloxetan-3-amine, can coordinate with the palladium catalyst, leading to deactivation.[1][2] This is a common issue with amine-containing substrates.
-
Poor Catalyst Activity: The quality and activity of the palladium on carbon (Pd/C) catalyst are critical. An old or poorly stored catalyst can have significantly reduced efficacy.[3]
-
Suboptimal Reaction Conditions: Insufficient hydrogen pressure, inadequate stirring, or an inappropriate solvent can all lead to an incomplete reaction.[3][4] The choice of solvent is particularly important to ensure both the starting material and the product remain soluble.[3]
Solutions to Consider:
-
Switch to Pearlman's Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen groups as it is generally more active for hydrogenolysis.[1][3] In a study involving 3-aminooxetanes, a 20% loading of Pearlman's catalyst was successfully used for N-Bn cleavage, albeit under high pressure and elevated temperature.[5]
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 10 wt% to 20-50 wt%) can sometimes compensate for partial catalyst poisoning.[3]
-
Optimize Reaction Conditions: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. If using a hydrogen balloon, ensure a fresh supply of hydrogen. For more challenging debenzylations, a Parr apparatus to increase hydrogen pressure may be necessary.[3][6]
-
Consider a Mixed Catalyst System: Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone for challenging debenzylations.[7]
Q2: I'm concerned about the stability of the oxetane ring under harsh debenzylation conditions. Are there milder methods available?
A2: Your concern is valid, as the oxetane ring can be susceptible to opening under strongly acidic conditions.[5] Catalytic transfer hydrogenation (CTH) is an excellent, milder alternative to high-pressure hydrogenation.[8][9]
Catalytic Transfer Hydrogenation (CTH):
This technique utilizes a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.[8] Common hydrogen donors include ammonium formate, formic acid, or isopropanol.[8][10][11][12]
-
Ammonium Formate: Using ammonium formate with Pd/C is a popular and often effective method for N-debenzylation under neutral conditions.[10][11][12] This avoids the potential for acid-catalyzed oxetane ring-opening.
-
Formic Acid: While formic acid can be an effective hydrogen donor, its acidic nature may pose a risk to the oxetane ring. Careful monitoring and optimization would be necessary if you choose this route.
Q3: My TLC analysis shows the disappearance of the starting material, but I'm not isolating the expected product. What side reactions could be occurring?
A3: Besides incomplete reaction, several side reactions could be taking place:
-
Adsorption to Catalyst: The product, oxetan-3-amine, being a primary amine, might strongly adsorb to the palladium catalyst, making its recovery difficult.
-
Oxetane Ring Opening: Although less common under standard hydrogenolysis conditions, some catalyst preparations or impurities could have acidic sites leading to ring opening. This is more of a concern with methods employing strong acids.
-
Over-reduction: In some cases, particularly with more active catalysts or forcing conditions, reduction of other functional groups in the molecule could occur.[1]
Troubleshooting Steps:
-
Post-reaction Work-up: After filtering off the catalyst, consider washing the catalyst with a slightly acidic solution (e.g., dilute HCl in methanol) to protonate and release the adsorbed amine product, followed by neutralization.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to observe the formation of any unexpected byproducts.
-
Alternative Deprotection Chemistry: If hydrogenolysis proves problematic, consider non-reductive methods. However, these often involve harsh reagents that may not be compatible with the oxetane ring. For instance, oxidative debenzylation methods exist but may not be suitable.[9][13]
Frequently Asked Questions (FAQs)
Here we address broader questions regarding the N-debenzylation of N-Benzyloxetan-3-amine.
Q1: What is the recommended starting point for the debenzylation of N-Benzyloxetan-3-amine?
A1: A good starting point would be catalytic transfer hydrogenation using 10% Pd/C and ammonium formate in a protic solvent like methanol or ethanol.[10][11] This method is generally mild, effective, and less likely to compromise the oxetane ring compared to methods requiring strong acids or high-pressure hydrogen.
Q2: How do I choose the right solvent for my debenzylation reaction?
A2: The ideal solvent should dissolve both the starting material (N-Benzyloxetan-3-amine) and the product (oxetan-3-amine). Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used and are often effective.[3] If solubility is an issue, solvent mixtures such as THF/MeOH/H₂O can be employed.[3]
Q3: Can I use acidic conditions to facilitate the debenzylation?
A3: While adding a small amount of acid like acetic acid can sometimes accelerate palladium-catalyzed hydrogenolysis by protonating the amine and reducing catalyst poisoning, this approach should be used with caution for N-Benzyloxetan-3-amine.[1][14] The oxetane ring is known to be sensitive to acid-catalyzed ring-opening.[5] If you choose to explore this, start with very small amounts of a weak acid and carefully monitor for byproduct formation.
Q4: Are there any non-palladium based methods for this debenzylation?
A4: Yes, other methods for N-debenzylation exist, but their compatibility with the oxetane ring must be carefully evaluated. These include:
-
Strong Acids: Lewis acids like AlCl₃ or strong protic acids can cleave benzyl groups, but these are likely too harsh for your substrate.[1]
-
Oxidative Methods: Reagents like ceric ammonium nitrate (CAN) or N-Iodosuccinimide (NIS) have been used for N-debenzylation.[15][16] These methods avoid reduction but introduce other reactivity considerations.
Given the potential sensitivity of the oxetane, hydrogenolysis-based methods are generally the most reliable first choice.
Experimental Protocols & Data
Table 1: Comparison of Common Debenzylation Methods
| Method | Catalyst/Reagent | Conditions | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ (balloon or high pressure), RT-60°C, MeOH or EtOH | High yielding, clean reaction | Catalyst poisoning, requires H₂ gas, potential for ring saturation |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, refluxing MeOH or EtOH | Milder conditions, no H₂ gas needed, often faster | May require elevated temperatures |
| Acid-Catalyzed Hydrogenolysis | 10% Pd/C | H₂ gas, catalytic Acetic Acid, MeOH | Can overcome catalyst poisoning | High risk of oxetane ring-opening |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, 0°C to RT | Avoids hydrogenation | Harsh conditions, potential for side reactions with other functional groups |
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Benzyloxetan-3-amine (1 equivalent) in methanol (approximately 0.1 M concentration).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 wt% of the substrate) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can then be purified by standard methods such as column chromatography or distillation to yield oxetan-3-amine.
Visualizing the Workflow
Below are diagrams illustrating the debenzylation process and a troubleshooting decision tree.
Caption: A typical experimental workflow for the N-debenzylation of N-Benzyloxetan-3-amine.
Caption: A troubleshooting decision tree for incomplete debenzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 12. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 13. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Recrystallization solvent systems for N-Benzyloxetan-3-amine oxalate purification
Technical Support Center: Purification of N-Benzyloxetan-3-amine Oxalate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, in-depth guidance on the purification of this compound via recrystallization. As an oxalate salt of a moderately polar amine, this compound presents unique challenges that require a systematic and well-understood approach to achieve high purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] For this compound, its structure—containing a non-polar benzyl group, polar oxetane and amine functionalities, and a highly polar oxalate counter-ion—suggests that mixed-solvent systems or polar protic solvents will be most effective.
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A: The perfect solvent system should meet four primary criteria[2]:
-
High Solvation at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvation at Low Temperatures: As the solvent cools, the compound's solubility should decrease dramatically, promoting crystallization and maximizing recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Non-Reactive and Volatile: The solvent must not react with the compound and should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]
Q2: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is typically caused by one of two issues:
-
High Supersaturation: The solution is too concentrated. As it cools, the saturation point is reached at a temperature above the compound's melting point (or the melting point of its eutectic mixture with the solvent).
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high.
Solutions:
-
Re-heat the solution until the oil redissolves and add more hot solvent to decrease the concentration.[5]
-
Consider using a solvent system with a lower boiling point.
-
Slow the rate of cooling significantly to give molecules adequate time to orient into a crystal lattice.
Q3: My final crystal yield is very low. What are the common causes?
A: A low yield is a frequent issue in recrystallization. The primary culprits are:
-
Using an excessive amount of solvent: This keeps too much of your product dissolved in the mother liquor, even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[6]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
The chosen solvent is too "good": The compound may still have significant solubility in the solvent even at low temperatures (e.g., in an ice bath).
Q4: How do I choose between a single-solvent and a mixed-solvent system?
A: The choice depends on the solubility profile of your compound. A single-solvent system is ideal when you can find one solvent that exhibits a large solubility difference between hot and cold temperatures.[6] However, for compounds like this compound with mixed polarity, this is often difficult.
A mixed-solvent system (also known as a solvent/anti-solvent system) is used when no single solvent is suitable.[3] This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful, dropwise addition of a miscible "poor" solvent (the anti-solvent) until the solution becomes turbid, indicating the onset of crystallization.[7][8]
Part 2: Systematic Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach is critical. The following workflow helps diagnose and solve the most common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent System Screening
Objective: To efficiently identify a promising single or mixed-solvent system before committing a large amount of material.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential "good" solvent (see Table 1) dropwise at room temperature, vortexing after each drop. Note the solubility. A good candidate will show poor solubility at room temperature.[2]
-
For tubes where the compound was poorly soluble, gently heat the mixture in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Record the approximate volume of solvent used. An ideal "good" solvent dissolves the compound in a reasonable volume (e.g., < 1-2 mL).
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense, white crystalline precipitate is desired.
-
For Mixed Systems: If no single solvent is ideal, take a tube where the compound was highly soluble (e.g., methanol). While warm, add a miscible anti-solvent (e.g., diethyl ether, water) dropwise until persistent cloudiness appears. Re-heat to clarify, then cool as described above.
Data Summary: Potential Recrystallization Solvents
The following table provides properties of common laboratory solvents to guide your screening process. Given the amine oxalate salt's polarity, alcohols and water are strong candidates for the "good" solvent, while non-polar ethers and hydrocarbons are candidates for the "anti-solvent".
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Role | Miscible Anti-Solvents |
| Water | 100 | 80.4 | Good | Ethanol, Methanol, Acetone |
| Methanol | 65 | 32.7 | Good | Water, Diethyl Ether, Toluene |
| Ethanol | 78 | 24.5 | Good | Water, Diethyl Ether, Hexane |
| Isopropanol (IPA) | 82 | 19.9 | Good | Water, Diethyl Ether, Hexane |
| Acetone | 56 | 20.7 | Good/Intermediate | Water, Hexane, Toluene |
| Ethyl Acetate | 77 | 6.0 | Intermediate | Hexane, Heptane |
| Diethyl Ether | 35 | 4.3 | Anti-Solvent | Alcohols, Hexane |
| Toluene | 111 | 2.4 | Anti-Solvent | Alcohols, Hexane |
| Hexane / Heptane | 69 / 98 | ~2.0 | Anti-Solvent | Alcohols, Ethyl Acetate |
Data compiled from various sources, including[6].
Protocol 2: Optimized Mixed-Solvent Recrystallization
Objective: To purify this compound using a pre-determined solvent/anti-solvent system (e.g., Ethanol/Diethyl Ether).
Caption: Experimental workflow for mixed-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Heat the selected "good" solvent (e.g., ethanol) in a separate beaker. Add the hot solvent portion-wise to the flask while heating and stirring, until the solid is completely dissolved. Use the minimum amount necessary.[2]
-
Induce Saturation: While the solution is still hot, add the "poor" anti-solvent (e.g., diethyl ether) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Clarification: Gently re-heat the mixture until the solution becomes clear again. If it does not clarify, add a drop or two of the hot "good" solvent. The goal is to be at the exact point of saturation.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (prepared with the same ratio as the final crystallization medium) to remove any residual mother liquor.[2]
-
Drying: Dry the crystals under vacuum, preferably in a desiccator or vacuum oven, until a constant weight is achieved.
-
Validation: Characterize the final product by taking a melting point. A pure compound should exhibit a sharp melting point range.
References
Common side-products in the synthesis of N-Benzyloxetan-3-amine oxalate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of N-Benzyloxetan-3-amine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-products encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explain the causality behind potential issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions & Troubleshooting
This guide is structured into two primary sections, mirroring the main stages of the synthesis: the formation of the free amine via reductive amination, and its subsequent conversion to the oxalate salt.
Section 1: The Reductive Amination of Oxetan-3-one with Benzylamine
The synthesis of the N-Benzyloxetan-3-amine free base is most commonly achieved through the reductive amination of oxetan-3-one. This reaction, while robust, is susceptible to several side-reactions that can complicate purification and impact yield.
Q1: My post-reaction analysis (LC-MS/¹H NMR) shows a significant impurity with a mass of ~253.2 g/mol (C₁₇H₁₉NO). What is this compound and how can I prevent its formation?
Answer: This impurity is almost certainly N,N-dibenzyl-oxetan-3-amine , the product of over-alkylation.
-
Causality (The "Why"): Reductive amination proceeds via the initial formation of an iminium ion from oxetan-3-one and benzylamine, which is then reduced to your desired secondary amine, N-benzyloxetan-3-amine. However, this secondary amine product is itself a nucleophile. It can compete with the starting benzylamine to react with another molecule of oxetan-3-one, forming a tertiary iminium ion that is subsequently reduced to the dibenzylated side-product.[1][2] The secondary amine is often more nucleophilic than the primary benzylamine, making this a common issue.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of benzylamine (1.1-1.5 equivalents). This ensures that the oxetan-3-one is more likely to encounter the primary amine rather than your secondary amine product.
-
Slow Addition of Reducing Agent: Adding the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise or as a solution over time can help maintain a low concentration of the secondary amine product in the presence of unreacted ketone, thus kinetically disfavoring the second benzylation.
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of oxetan-3-one. Over-extending the reaction time after the starting ketone is consumed provides more opportunity for the side-reaction to occur.
-
Q2: My crude reaction mixture contains a significant amount of oxetan-3-ol. What causes this and how is it addressed?
Answer: The presence of oxetan-3-ol indicates a premature reduction of the starting ketone, oxetan-3-one, by your hydride source.
-
Causality (The "Why"): The goal of reductive amination is the selective reduction of the C=N bond of the iminium intermediate.[3][4] However, most hydride reagents can also reduce the C=O bond of the starting ketone. This competing reaction is favored if the rate of iminium ion formation is slow compared to the rate of ketone reduction. This can be caused by:
-
Inefficient Iminium Formation: Insufficiently acidic conditions (if required for your specific reducing agent) or the presence of excessive water can slow the dehydration step needed to form the iminium ion.
-
Highly Reactive Reducing Agent: A harsh reducing agent like sodium borohydride (NaBH₄), especially at non-neutral pH, can aggressively reduce the ketone before it has a chance to form the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for iminium ions over ketones.[5]
-
-
Prevention Strategies:
-
Choice of Reducing Agent: Employ NaBH(OAc)₃ as it is specifically well-suited for one-pot reductive aminations.
-
Pre-formation of the Imine: In some cases, you can stir the oxetan-3-one and benzylamine together in the solvent (with a dehydrating agent like MgSO₄ or under Dean-Stark conditions) before adding the reducing agent. This ensures the imine/iminium is present before reduction is initiated.
-
Control of pH: If using a reagent like NaBH₃CN, the reaction requires careful pH control (typically pH 6-7) to favor iminium formation and reduction.
-
Q3: I'm observing several unidentifiable, polar baseline materials in my TLC analysis and my mass spectrometry shows evidence of ring-opened products. Why is my oxetane ring not stable?
Answer: The oxetane ring, while more stable than an epoxide, is a strained four-membered ether. It is susceptible to ring-opening under certain conditions, particularly strong acids.[6][7][8]
-
Causality (The "Why"): If the reaction conditions become too acidic, the ether oxygen of the oxetane ring can be protonated. This makes the ring highly susceptible to nucleophilic attack, leading to ring-opened byproducts. For example, if acetic acid is used as a catalyst and is not properly buffered, or if a strongly acidic workup is performed, ring-opening can occur.
-
Prevention Strategies:
-
Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl) during the reaction or workup. If an acid catalyst is needed, use a mild one like acetic acid in minimal quantities.
-
Buffered Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) or a buffered solution rather than a strong acid.
-
Temperature Control: Avoid excessive heat, which can promote decomposition and ring-opening pathways.
-
Section 2: Oxalate Salt Formation and Purification
Once the free base N-Benzyloxetan-3-amine is synthesized and isolated, it is converted to the oxalate salt for improved stability, handling, and crystallinity.
Q1: After adding oxalic acid, my product oiled out or became a sticky solid that is very difficult to filter and dry. What is happening?
Answer: This is a common crystallization problem that usually points to issues with purity or stoichiometry.
-
Causality (The "Why"):
-
Incorrect Stoichiometry: The reaction between N-Benzyloxetan-3-amine (a mono-basic amine) and oxalic acid (a di-protic acid) can form salts of different ratios. The most common target is a 1:1 salt. Using too much or too little oxalic acid can lead to a mixture of the desired salt, the free amine, and excess oxalic acid, which can inhibit crystallization and result in an oil or amorphous solid.[9][10]
-
Presence of Water: Oxalic acid is often sold as the dihydrate (C₂H₂O₄·2H₂O). If you do not account for the mass of the water, you will add less than one equivalent of the acid. Furthermore, the water itself can interfere with crystallization in certain organic solvents, promoting oiling out.
-
Impurities from Step 1: Side-products like the dibenzylated amine or oxetan-3-ol carried over from the first step act as impurities that disrupt the crystal lattice formation of the desired oxalate salt.
-
-
Troubleshooting Steps:
-
Verify Purity of the Free Base: Before salt formation, ensure the N-Benzyloxetan-3-amine is pure by NMR or LC-MS. If significant impurities are present, purify the free base first (see Q2 below).
-
Use Anhydrous Reagents: Use anhydrous oxalic acid and anhydrous solvents (e.g., ethanol, isopropanol, or ethyl acetate) for the salt formation. If using oxalic acid dihydrate, be sure to adjust the mass accordingly.
-
Controlled Addition: Dissolve the free base in a minimal amount of a suitable solvent. Separately, dissolve the oxalic acid (1.0 equivalent) in the same solvent and add the acid solution slowly to the amine solution with vigorous stirring. This often promotes the formation of a crystalline precipitate.
-
Q2: How can I effectively remove the N,N-dibenzyl-oxetan-3-amine side-product from my desired secondary amine before salt formation?
Answer: Purification is best achieved by flash column chromatography on silica gel, but special precautions are needed when purifying amines.
-
The Challenge: Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and potential loss of product on the column.[2][11]
-
Optimized Protocol (Protocol B below provides full details):
-
Mobile Phase Modifier: The most common solution is to add a small amount of a volatile competing base to your eluent system (e.g., hexane/ethyl acetate). Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the mobile phase.[11] The modifier neutralizes the acidic sites on the silica, allowing your amine products to elute with much better peak shape.
-
Stationary Phase Choice: For difficult separations, consider using commercially available amine-functionalized silica gel. This provides a slightly basic stationary phase that repels the amines, leading to excellent peak shape without requiring a modifier in the eluent.[2]
-
Data Summary & Visualization
Table 1: Common Impurities and Side-Products
| Compound Name | Structure | Molecular Formula | Exact Mass (M) | Common Mass Spec Ion [M+H]⁺ | Origin |
| N-Benzyloxetan-3-amine | Desired Product | C₁₀H₁₃NO | 163.10 | 164.11 | - |
| Benzylamine | Starting Material | C₇H₉N | 107.07 | 108.08 | Incomplete reaction |
| Oxetan-3-one | Starting Material | C₃H₄O₂ | 72.02 | 73.03 | Incomplete reaction |
| N,N-dibenzyl-oxetan-3-amine | Side-Product | C₁₇H₁₉NO | 253.15 | 254.15 | Over-alkylation |
| Oxetan-3-ol | Side-Product | C₃H₆O₂ | 74.04 | 75.04 | Premature ketone reduction |
Diagrams
Caption: Main vs. Side-Reaction in Reductive Amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Interaction of oxalic acid with methylamine and its atmospheric implications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of N-Benzyloxetan-3-amine
Technical Support Center: Synthesis of N-Benzyloxetan-3-amine
Welcome to the technical support center for the synthesis of N-Benzyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. The oxetane motif is increasingly important in medicinal chemistry for its ability to improve key drug properties such as solubility and metabolic stability.[1][2][3][4] The synthesis of N-Benzyloxetan-3-amine, typically achieved through the reductive amination of oxetan-3-one with benzylamine, is a cornerstone reaction for accessing this important structural class.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, a validated protocol, and the chemical reasoning behind our recommendations to ensure your success.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting materials. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the iminium formation equilibrium.
-
Reagent Quality & Handling:
-
Oxetan-3-one Instability: Oxetan-3-one is a strained cyclic ketone and can be prone to degradation or polymerization upon storage.[5][6] Always use freshly acquired or purified oxetan-3-one. Store it at low temperatures (e.g., -20°C) and under an inert atmosphere.[5]
-
Reducing Agent Activity: The most common reducing agent for this reaction is Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is moisture-sensitive.[7] If the reagent has been improperly stored, it may be partially or fully hydrolyzed and inactive. Use a fresh bottle or a properly stored batch. Consider other reducing agents if moisture is a persistent issue (see comparison table below).
-
-
Reaction Conditions:
-
Solvent Choice: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][8][9] Protic solvents like methanol can react with the reducing agent and are generally avoided with NaBH(OAc)₃.[7]
-
Insufficient Reaction Time: While many reductive aminations are complete within a few hours, some combinations may require extended reaction times (up to 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.
-
-
Iminium Formation Equilibrium:
-
The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. This initial step is an equilibrium.[10] To drive the reaction forward, you can:
-
Add a Catalytic Amount of Acid: A small amount of acetic acid can catalyze the formation of the iminium ion, especially with less reactive ketones.[8][9]
-
Remove Water: The formation of the imine/iminium generates water. While not always necessary for one-pot procedures with NaBH(OAc)₃, adding a drying agent like molecular sieves can sometimes improve yields.
-
-
Question 2: My LC-MS/NMR shows a significant byproduct with a mass corresponding to oxetan-3-ol. How can I prevent this?
Answer: The formation of oxetan-3-ol is due to the direct reduction of the starting ketone, oxetan-3-one, by the hydride reagent. This side reaction competes with the desired reduction of the iminium intermediate.
-
Choice of Reducing Agent: This is the most critical factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent precisely because it is a mild and selective reducing agent that reduces iminium ions much faster than it reduces ketones.[8][9][11] If you are seeing ketone reduction with NaBH(OAc)₃, it may indicate an issue with reaction pH (too acidic).
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and is more likely to reduce the ketone.[7][12] If you must use NaBH₄, a two-step ("indirect") procedure is recommended: first, allow the imine to form completely, and only then add the NaBH₄.[8][9][12]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminiums at a controlled pH (typically 5-6).[10][12][13] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often favored.[11]
-
-
Procedural Control:
-
One-Pot ("Direct") vs. Two-Step ("Indirect") Method: With a highly reactive ketone like oxetan-3-one, a one-pot procedure where all reagents are mixed together is standard when using NaBH(OAc)₃.[8][9] If ketone reduction persists, switch to a two-step approach. Stir the oxetan-3-one and benzylamine together in the solvent for 1-2 hours to allow for iminium formation before adding the reducing agent.
-
Question 3: I am observing the formation of a di-benzylated byproduct. How can this be avoided?
Answer: The formation of a dibenzyl amine product, N,N-dibenzyl-oxetan-3-amine, occurs if the primary amine product (N-Benzyloxetan-3-amine) undergoes a second reductive amination with another molecule of oxetan-3-one. This is less common but can occur under certain conditions.
-
Stoichiometry Control: Ensure you are not using a large excess of oxetan-3-one. A stoichiometry of 1.0 equivalent of oxetan-3-one to 1.0-1.1 equivalents of benzylamine is recommended.
-
Alternative Procedure: For challenging cases of dialkylation, a stepwise procedure can be effective.[8][9][14] This involves forming the imine first, followed by reduction with NaBH₄. This can sometimes offer better control than the one-pot method.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
Q: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
-
A: While the reaction itself is not particularly air-sensitive, the primary reducing agent, NaBH(OAc)₃, is moisture-sensitive.[7] Therefore, running the reaction under an inert atmosphere is a standard good practice to prevent the slow hydrolysis of the reagent and ensure reproducibility.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to resolve the starting materials (oxetan-3-one and benzylamine) from the product. Staining with potassium permanganate is effective for visualizing all spots. For more quantitative analysis, LC-MS can be used to monitor the disappearance of reactants and the appearance of the product's mass peak.
-
-
Q: What is the best way to purify the final product?
-
A: After an aqueous workup to quench the reaction and remove salts, the most common purification method is flash column chromatography on silica gel.[3]
-
Optimized Protocol and Data
This protocol is a reliable starting point for the synthesis.
Optimized Experimental Protocol
-
To a round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq).
-
Dissolve the ketone in 1,2-dichloroethane (DCE, approx. 0.1-0.2 M concentration).
-
Add benzylamine (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq). A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield N-Benzyloxetan-3-amine.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent(s) | Selectivity (Imine vs. Ketone) | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCE, DCM, THF | High | Mild, excellent selectivity, one-pot procedure is effective.[8][9] | Moisture sensitive, relatively expensive.[7] |
| NaBH₃CN | Methanol, Ethanol | High (at pH 5-6) | Effective and selective, tolerant of some protic solvents.[7] | Highly toxic (releases HCN), requires careful pH control.[10] |
| NaBH₄ | Methanol, Ethanol | Low | Inexpensive, readily available. | Can readily reduce the starting ketone, often requires a two-step process.[7][12] |
Visual Guides: Mechanism and Troubleshooting
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: (1) formation of an iminium intermediate from the ketone and amine, and (2) hydride reduction of the iminium ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Stability of N-Benzyloxetan-3-amine oxalate under acidic and basic conditions
Welcome to the technical support guide for N-Benzyloxetan-3-amine oxalate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for experiments involving this compound, with a focus on its stability under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at acidic, neutral, and basic pH?
A1: The stability of this compound is highly dependent on pH due to the chemical nature of the oxetane ring.
-
Acidic Conditions (pH < 4): The compound is expected to be unstable . The four-membered oxetane ring is strained and susceptible to acid-catalyzed ring-opening.[1][2][3] The lone pair of electrons on the oxygen atom can be protonated by a strong acid, making the carbon atoms adjacent to it highly electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the medium.[4] This leads to the formation of a 1,3-diol derivative as the primary degradation product.
-
Neutral Conditions (pH ≈ 7): The compound generally exhibits good stability . The oxetane ring is stable under neutral and weakly acidic or alkaline conditions, which allows for its incorporation early in synthetic routes.[3]
-
Basic Conditions (pH > 9): The compound is generally stable . Unlike epoxides, the oxetane ring is not readily opened by strong nucleophiles under basic conditions without the presence of a catalyst.[3] The primary amine and benzyl groups are also stable under typical basic conditions used in pharmaceutical testing. However, very harsh basic conditions (e.g., high concentration of NaOH and elevated temperature) could potentially lead to other degradation pathways over extended periods.
Q2: Why is the compound supplied as an oxalate salt? Does this affect stability?
A2: N-Benzyloxetan-3-amine is a basic compound (an amine) and is supplied as an oxalate salt to improve its physical properties. Amine salts are typically crystalline solids with higher melting points and better solubility in polar solvents compared to their free base forms. Oxalate salts, in particular, are often chosen for their ability to form stable, crystalline solids.[5][6]
From a stability perspective, the oxalate salt form is generally more stable for storage and handling than the free base.[5] The salt form prevents the free amine from participating in undesired reactions, such as oxidation or reaction with atmospheric carbon dioxide. During stability testing in solution, the oxalate salt will dissociate, and the stability will then be governed by the pH of the solution and the inherent reactivity of the N-Benzyloxetan-3-amine cation.
Q3: What are the likely degradation products I should look for in my analysis?
A3: The primary degradation product, especially under acidic conditions, will result from the ring-opening of the oxetane.
-
Under Acidic Hydrolysis: The expected major degradant is 1-(benzylamino)-3-chloropropane-2,3-diol (if HCl is used) or the corresponding diol if a non-nucleophilic acid like sulfuric acid is used.
-
Under Oxidative Stress: Degradation may occur at the benzylic position or the amine. Potential products could include benzaldehyde and oxetan-3-amine, or N-oxide derivatives.[7][8]
Q4: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I identify them?
A4: Unexpected peaks are common in forced degradation studies. Here is a systematic approach to their identification:
-
Analyze the Stress Condition: The nature of the stressor (acid, base, oxidant, light, heat) provides the best clue. As discussed in Q3, acid stress will likely lead to ring-opening.
-
Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[9][10] By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns (MS/MS) can help elucidate the structure.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) with your HPLC to check the peak purity of your main compound and the degradants. Co-elution can sometimes be mistaken for a new peak.
-
Compare Retention Times: If you can synthesize or acquire a reference standard for the suspected degradation product (e.g., the ring-opened diol), you can confirm its identity by matching the retention time.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation observed at neutral pH. | 1. Presence of trace acid or metal ion contamination. 2. Oxidative degradation if the sample is not protected from air. 3. Instability of the formulation excipients. | 1. Use high-purity solvents and freshly prepared buffers. Ensure all glassware is thoroughly cleaned. 2. Degas solvents and blanket the sample with an inert gas like nitrogen or argon. 3. Run a control with only the active ingredient in the same solvent system. |
| Poor peak shape (tailing) in HPLC analysis. | 1. Secondary interactions between the basic amine and residual silanols on the C18 column. 2. Inappropriate mobile phase pH. | 1. Use a mobile phase with a low concentration of a competing amine (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic or trifluoroacetic acid) to improve peak shape. 2. Ensure the mobile phase pH is at least 2 units below the pKa of the amine to ensure it is fully protonated. |
| Inconsistent results between experiments. | 1. Inaccurate pH measurement of buffers. 2. Temperature fluctuations. 3. Variation in sample preparation. | 1. Calibrate the pH meter before each use with at least two standard buffers. 2. Use a calibrated, temperature-controlled incubator or water bath for stability studies. 3. Use calibrated pipettes and follow a strict, documented sample preparation protocol. |
| No degradation observed even under harsh acidic conditions. | 1. Insufficient reaction time or temperature. 2. Low concentration of acid. 3. The compound is more stable than anticipated. | 1. According to ICH guidelines, forced degradation should aim for 5-20% degradation.[11][12] Increase the temperature (e.g., to 60-80°C) or extend the study duration.[12] 2. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). 3. This is a valid result. Document the conditions under which the compound is stable. |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
This protocol is designed to assess the stability of this compound under acidic conditions, in line with ICH guidelines.[13][14]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
-
Stress Condition Setup:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a "time zero" (T0) sample by immediately neutralizing 100 µL of the acidic solution with 100 µL of 0.1 M NaOH and diluting with mobile phase for HPLC analysis.
-
Incubate the remaining stressed sample in a water bath at 60°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the aliquot as described for the T0 sample.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T0 sample.
-
Determine the relative percentage of any degradation products formed.
-
Diagram 1: Predicted Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for a typical forced degradation experiment.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate | 1158442-03-5 | Benchchem [benchchem.com]
- 6. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijcrt.org [ijcrt.org]
Challenges in the scale-up synthesis of N-Benzyloxetan-3-amine oxalate
Welcome to the technical support center for the synthesis of N-Benzyloxetan-3-amine oxalate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up synthesis of this important building block. Our goal is to equip you with the scientific rationale behind the synthetic steps and to help you navigate the common challenges encountered in the laboratory and during scale-up.
Introduction to the Synthesis
The synthesis of N-Benzyloxetan-3-amine is most commonly achieved through the reductive amination of oxetan-3-one with benzylamine. This is a robust and widely used transformation in medicinal chemistry. The subsequent formation of the oxalate salt provides a stable, crystalline solid that is easier to handle, purify, and store compared to the free base.
The overall synthetic pathway can be visualized as a two-step process:
-
Reductive Amination: Formation of an iminium ion intermediate from oxetan-3-one and benzylamine, followed by in-situ reduction.
-
Salt Formation: Reaction of the resulting N-Benzyloxetan-3-amine free base with oxalic acid to precipitate the desired oxalate salt.
While the chemistry is straightforward on paper, challenges can arise during practical application, especially when scaling up the synthesis. This guide will address these challenges in a question-and-answer format.
Troubleshooting Guide: From Reaction to Isolation
This section is dedicated to addressing specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Q1: My reductive amination reaction shows low conversion, with significant amounts of unreacted oxetan-3-one remaining. What are the likely causes and how can I improve the yield?
This is a common issue, particularly given that oxetan-3-one can be less reactive than acyclic ketones.[1] The problem typically stems from an unfavorable equilibrium in the initial imine/iminium ion formation.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion from the ketone and amine is a reversible reaction.[2] On a larger scale, the water generated as a byproduct can inhibit the forward reaction.
-
Solution 1: pH Optimization: The reaction is often acid-catalyzed, but a pH that is too low will protonate the benzylamine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic, between 5 and 7.[3] You can use a catalytic amount of a weak acid like acetic acid.
-
Solution 2: Water Removal: To drive the equilibrium towards the iminium ion, consider adding a dehydrating agent. For scale-up, molecular sieves (3Å or 4Å) are a practical choice. They can be added at the beginning of the reaction.
-
-
Insufficient Reaction Time or Temperature:
-
Solution: Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS). If the reaction has stalled at room temperature, gentle heating (e.g., to 40-50 °C) can often drive it to completion. However, be cautious with temperature, as it can also promote side reactions.
-
-
Choice of Reducing Agent:
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of oxetan-3-one (1.0 eq.) and benzylamine (1.05 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5-10 volumes), add acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.
Q2: I am observing the formation of a significant byproduct with a higher molecular weight. What is it and how can I prevent it?
The most likely high molecular weight byproduct is the tertiary amine, formed from the reaction of the product, N-Benzyloxetan-3-amine, with another molecule of oxetan-3-one followed by reduction.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of benzylamine (e.g., 1.05-1.1 equivalents) to ensure the oxetan-3-one is fully consumed. Avoid a large excess of the ketone.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly at a low temperature can help to reduce the iminium ion as it is formed, minimizing the concentration of the secondary amine product available to react further.
-
Indirect Reductive Amination: For challenging cases, a two-step (indirect) approach can be beneficial.[3] First, form the imine, isolate it if necessary, and then reduce it in a separate step. This completely avoids the presence of the secondary amine during the imine formation stage.
Diagram: Reaction Pathway and Side-Product Formation
Caption: Main reaction pathway and potential side reaction.
Q3: The purification of the N-Benzyloxetan-3-amine free base by silica gel chromatography is challenging, with significant peak tailing. How can I achieve better separation?
This is a classic problem when purifying amines on standard silica gel.[5] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica and dramatically improve the peak shape. The main drawback is the need to remove the high-boiling TEA from your product fractions.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract the purified free base back into an organic solvent.
-
Use of Deactivated Silica: You can use commercially available amine-functionalized silica gel or pre-treat standard silica gel by slurrying it with your mobile phase containing triethylamine before packing the column.
Q4: During the oxalate salt formation, I am getting a gummy precipitate instead of a crystalline solid. How can I promote crystallization?
The formation of an oil or gum during salt precipitation is usually due to issues with supersaturation, solvent choice, or impurities.
Troubleshooting Crystallization:
-
Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble, but the oxalate salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or acetone.[6] Sometimes, an anti-solvent like diethyl ether or heptane is needed to induce precipitation.
-
Rate of Addition: Add the oxalic acid solution slowly to the solution of the free base. A rapid addition can lead to a sudden high level of supersaturation, favoring the formation of an amorphous solid or oil over an ordered crystal lattice.
-
Temperature Control: Sometimes, performing the salt formation at a slightly elevated temperature and then slowly cooling the mixture can promote the growth of larger, more well-defined crystals.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can help to initiate crystallization.
-
Purity of the Free Base: Impurities can inhibit crystallization. Ensure your N-Benzyloxetan-3-amine free base is of high purity before attempting the salt formation.
Experimental Protocol: Oxalate Salt Formation
-
Dissolve the purified N-Benzyloxetan-3-amine (1.0 eq.) in a suitable solvent such as isopropanol (5-10 volumes).
-
In a separate flask, dissolve oxalic acid (1.0 eq.) in the same solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.
-
If precipitation does not occur immediately, continue stirring. You can try scratching the inside of the flask with a glass rod to initiate nucleation.
-
If an oil forms, try gentle heating until the solution is homogeneous, and then allow it to cool slowly.
-
Once a precipitate has formed, stir the slurry for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
1. What are the key safety precautions for handling sodium triacetoxyborohydride (NaBH(OAc)₃) on a large scale?
Sodium triacetoxyborohydride is a water-reactive substance. In contact with water, it can release flammable gases.[7][8] It is also a skin and eye irritant.[9][10]
-
Handling: Always handle NaBH(OAc)₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][10]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Quenching: When quenching the reaction, add water or aqueous solutions slowly and carefully, especially on a large scale, to control the rate of gas evolution. It is best to perform the quench at a low temperature.
2. Can the oxetane ring open under the reaction conditions?
The oxetane ring is generally stable under the mild, slightly acidic conditions of a typical reductive amination. However, it can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures. It is important to maintain the pH in the recommended range of 5-7 and to avoid excessive heat.
3. How can I control the particle size of the final this compound product during scale-up?
Controlling particle size is crucial for consistent bulk density, flowability, and dissolution properties of the final product.
-
Control of Supersaturation: As mentioned in the troubleshooting section, the rate of addition of the oxalic acid solution is a key parameter. Slower addition leads to larger particles.
-
Agitation: The type and speed of agitation during precipitation can influence particle size. Consistent and controlled mixing is essential for a narrow particle size distribution.
-
Temperature Profile: A controlled cooling profile after precipitation can also be used to influence crystal growth.
4. What are the expected analytical specifications for the final product?
While specific specifications will depend on the intended use, a typical analysis would include:
-
Appearance: White to off-white crystalline solid.
-
Purity (by HPLC): ≥98%
-
Identity (by ¹H NMR and ¹³C NMR): Conforms to the structure.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Residual Solvents (by GC): Within acceptable limits based on ICH guidelines.
Table 1: Summary of Key Process Parameters and Controls
| Parameter | Stage | Recommended Control | Rationale |
| pH | Reductive Amination | 5-7 | Catalyzes imine formation without deactivating the amine nucleophile. |
| Temperature | Reductive Amination | 0-25 °C (addition), 20-40 °C (reaction) | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Reductive Amination | 1.05-1.1 eq. Benzylamine, 1.2-1.5 eq. NaBH(OAc)₃ | Drives reaction to completion and minimizes over-alkylation. |
| Solvent | Salt Formation | Isopropanol, Ethanol, or Acetone | Ensures solubility of the free base and insolubility of the oxalate salt. |
| Addition Rate | Salt Formation | Slow, controlled addition | Promotes crystal growth over amorphous precipitation. |
Conclusion
The synthesis of this compound is a scalable and robust process when key parameters are carefully controlled. The most common challenges—low conversion in the reductive amination, difficulties in purification, and controlling the crystallization of the final salt—can be overcome with a systematic and mechanistically informed approach. By understanding the "why" behind each step, from pH control to solvent selection, researchers can effectively troubleshoot and optimize this synthesis for both laboratory and production scales.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for N-Benzyloxetan-3-amine oxalate
Technical Support Center: N-Benzyloxetan-3-amine Oxalate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and experimental use. Our goal is to move beyond simple instructions and offer a deeper understanding of the compound's behavior, enabling you to anticipate challenges and troubleshoot effectively.
Section 1: Product Overview and Key Properties
N-Benzyloxetan-3-amine is a valuable building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly used as a bioisostere for carbonyls or gem-dimethyl groups to improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The oxalate salt form enhances the stability and handling of the parent amine. However, the strained nature of the oxetane ring and the reactivity of the secondary amine require careful consideration during storage and in experimental design.[2][4]
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Source |
| CAS Number | 1956341-96-0 | [5][6] |
| Molecular Formula | C₁₂H₁₅NO₅ | [5][6] |
| Molecular Weight | 253.25 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Recommended Storage | 2-8°C, under inert atmosphere | [6] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in non-polar solvents. | General chemical knowledge |
Section 2: Storage and Handling (FAQs)
This section addresses the most common questions regarding the proper storage and safe handling of this compound to ensure its long-term integrity.
Q1: What is the rationale for storing this compound at 2-8°C?
A: The recommended storage temperature of 2-8°C is crucial for minimizing degradation over time.[6] While the oxalate salt provides stability compared to the free amine, the oxetane ring is inherently strained.[3][7] Elevated temperatures can provide the activation energy needed for potential ring-opening or other decomposition pathways, especially over long-term storage.[2] Refrigeration slows down these kinetic processes, preserving the compound's purity.
Q2: Why is storage under an inert atmosphere (e.g., Argon or Nitrogen) recommended?
A: Storing under an inert atmosphere is a key precaution.[8] The secondary amine moiety can be susceptible to slow oxidation over time. More importantly, atmospheric moisture can be absorbed by the salt, which could potentially affect its physical state and reactivity in moisture-sensitive reactions. An inert atmosphere displaces both oxygen and moisture, ensuring the compound remains in an optimal state for use.
Q3: The compound is an oxalate salt. Does this affect handling?
A: Yes. Oxalate salts are acidic. The compound is harmful if swallowed or in contact with skin.[9] It is also classified as a skin and eye irritant.[10] Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[11] All weighing and handling of the solid should be performed in a chemical fume hood to avoid inhalation of fine particulates.[8][12]
Q4: What are the immediate first-aid measures in case of accidental exposure?
A: In case of accidental exposure, follow these procedures immediately:
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[8][13]
Section 3: Experimental Design and Troubleshooting (FAQs)
Navigating experiments with strained heterocyclic compounds requires a proactive approach. This section provides insights into common challenges and their solutions.
Q1: I am seeing a low yield in my reaction. What are the likely causes related to the starting material?
A: Low yields can often be traced back to the stability of the oxetane ring. The primary suspect is acid-mediated ring-opening . The oxetane ring is susceptible to cleavage under strongly acidic conditions, a risk that can be heightened by the presence of an internal nucleophile (the amine).[2]
-
Causality: Strong acids (e.g., excess TFA, HCl) can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening. Even Lewis acids can promote this decomposition.
-
Troubleshooting Steps:
-
Check pH: Ensure your reaction conditions are not strongly acidic. If your protocol requires an acid, use the minimum stoichiometric amount necessary or consider a weaker acid.
-
Lower Temperature: Ring-opening is a thermally activated process. Running the reaction at a lower temperature may disfavor the decomposition pathway relative to your desired reaction.[4]
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can facilitate decomposition pathways.
-
Starting Material Integrity: Confirm the purity of your this compound via LC-MS or ¹H NMR before starting the reaction to rule out degradation during storage.
-
Q2: My LC-MS analysis shows an unexpected mass corresponding to M+18 (water adduct). What is happening?
A: The observation of a mass corresponding to the addition of water is a classic indicator of oxetane ring-opening. This forms a 1,3-diol product.
-
Mechanism: Under acidic or even neutral aqueous conditions, water can act as a nucleophile, attacking one of the oxetane carbons and leading to ring cleavage.
-
Solution: This strongly suggests that water is present in your reaction. Use anhydrous solvents, dry your reagents, and run the reaction under an inert atmosphere to prevent atmospheric moisture ingress. If the reaction must be performed in a protic solvent, consider lowering the temperature significantly.
Q3: I'm having trouble getting the compound to dissolve. What solvents are recommended?
A: As an oxalate salt, the compound has higher polarity than its free-base form.
-
Recommended Solvents: For reactions, polar aprotic solvents like DMF, DMSO, and NMP are good starting points. For purification or analysis, polar protic solvents like methanol and ethanol are suitable.
-
Incompatible Solvents: It will likely have poor solubility in non-polar solvents like hexanes, toluene, or diethyl ether.
-
Free-Basing: If your reaction requires a non-polar solvent, you may need to convert the oxalate salt to the free amine. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a mild base (e.g., NaHCO₃ or K₂CO₃ solution) to a pH of 9-10, and extracting the free amine with a solvent like dichloromethane (DCM) or ethyl acetate. Ensure you thoroughly dry the organic extracts before use.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Section 4: Key Experimental Protocols
This section provides a representative, detailed protocol for a common transformation.
Protocol: N-Acylation with an Acid Chloride
This protocol describes the reaction of this compound with a generic acid chloride (R-COCl) to form the corresponding amide.
I. Reagents and Materials
-
This compound
-
Acetyl Chloride (or other R-COCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, standard glassware for work-up.
II. Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and cool the resulting suspension to 0°C using an ice-water bath.
-
Base Addition: Add the base (TEA or DIPEA, 2.2 eq) dropwise to the suspension. The base neutralizes the oxalate salt and the HCl byproduct that will be formed. Stir for 10-15 minutes at 0°C. The mixture should become a clearer solution as the free amine is generated.
-
Acylation: Add the acid chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Section 5: References
-
This compound. CymitQuimica. --INVALID-LINK--
-
Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Waring, M. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. --INVALID-LINK--
-
Mousseau, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET. Kao Chemicals. --INVALID-LINK--
-
SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--
-
Stepanov, A. A., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. --INVALID-LINK--
-
N-benzyloxetan-3-amine. PubChemLite. --INVALID-LINK--
-
Mykhailiuk, P. K. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine. --INVALID-LINK--
-
Švenda, J., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Švenda, J., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). --INVALID-LINK--
-
Safety Data Sheet: Ammonium iron(III) oxalate trihydrate. Carl ROTH. --INVALID-LINK--
-
This compound. Chemenu. --INVALID-LINK--
-
Application Notes & Protocols: N-Benzyloctan-4-amine as a Versatile Building Block in Synthetic Chemistry. Benchchem. --INVALID-LINK--
-
Thiophen-3-amine oxalate. PubChem. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. cas 1956341-96-0|| where to buy this compound [german.chemenu.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. chemical.kao.com [chemical.kao.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for N-Benzyloxetan-3-amine Oxalate
In the landscape of modern drug development, the stereochemical identity of a chiral molecule is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. For drug candidates such as N-Benzyloxetan-3-amine, an essential building block in medicinal chemistry, the precise determination of its enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for this task, grounded in experimental data and field-proven insights, to empower researchers in selecting and implementing the most suitable technique for their needs.
The Imperative of Enantiopurity in Chiral Amines
The seemingly subtle difference between two enantiomers can lead to vastly different biological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug substances. N-Benzyloxetan-3-amine, with its chiral center at the 3-position of the oxetane ring, is no exception. Accurate and robust analytical methods are therefore indispensable for ensuring the safety and efficacy of any pharmaceutical product derived from this intermediate.
A Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess for N-Benzyloxetan-3-amine oxalate can be approached through several powerful analytical techniques. The choice of method is often a balance between the required analytical performance (resolution, sensitivity, and accuracy), sample throughput, and the available instrumentation. Here, we compare the three most prominent techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2 with a co-solvent).[2][3] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[4][5][6] |
| Speed | Moderate (typically 10-30 minutes per sample). | Rapid (typically 2-10 minutes per sample).[2] | Very rapid (analysis time is often less than 5 minutes after sample preparation).[4][5][6] |
| Resolution | Generally high, with baseline separation often achievable. | Often provides superior resolution and peak symmetry compared to HPLC for basic compounds.[2] | Dependent on the choice of CSA/CDA and the magnetic field strength. Can be lower than chromatographic methods. |
| Sensitivity | High, especially with UV or mass spectrometry (MS) detection. | High, compatible with various detectors including UV and MS. | Lower sensitivity compared to chromatographic methods. |
| Solvent Consumption | Can be significant, especially with normal-phase chromatography. | Significantly lower organic solvent consumption, making it a "greener" alternative.[2] | Minimal solvent consumption. |
| Method Development | Can be time-consuming, requiring screening of multiple CSPs and mobile phases.[1] | Often faster method development due to the properties of supercritical fluids.[2] | Relatively straightforward, involving the selection of an appropriate CSA/CDA and optimization of concentration.[4][5][6] |
| Instrumentation | Widely available in most analytical laboratories. | Requires specialized SFC instrumentation. | Requires access to a high-field NMR spectrometer. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the determination of enantiomeric excess of this compound using HPLC, SFC, and NMR. These protocols are based on established best practices for the analysis of chiral amines and benzylamines.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its robustness and wide applicability. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP). For a basic amine like N-Benzyloxetan-3-amine, polysaccharide-based CSPs are often the first choice.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Stationary Phase Selection: Begin by screening polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® series). These are known to be effective for a wide range of chiral amines.
-
Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase would consist of a mixture of hexane and a polar organic solvent like ethanol or isopropanol. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), is crucial to improve peak shape and reduce tailing for basic analytes.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® AD-H (amylose derivative) or CHIRALPAK® AS-H (amylose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
-
Method Optimization: If the initial conditions do not provide baseline separation, systematically vary the ratio of hexane to ethanol and the type and concentration of the amine modifier.
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC is an attractive alternative to HPLC, offering faster analysis times and reduced organic solvent consumption.[2] It often provides excellent resolution for polar and basic compounds.
Workflow for Chiral SFC Method Development
Caption: Workflow for Chiral SFC Method Development.
Detailed Protocol:
-
Instrumentation: A dedicated SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back pressure regulator, and a UV or MS detector.
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs are also the primary choice for chiral SFC. Immobilized phases are often preferred for their enhanced durability.
-
Mobile Phase: The primary mobile phase is supercritical CO₂. A polar organic co-solvent, typically methanol, is used to modify the mobile phase strength. An amine additive, such as DEA or TEA, is usually necessary for good peak shape of basic compounds.
-
Sample Preparation: Dissolve the this compound sample in the co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® IA (immobilized amylose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: CO₂ / Methanol with 0.1% DEA (gradient from 5% to 40% Methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Method Optimization: Once a promising CSP is identified, optimize the separation by adjusting the co-solvent percentage (isocratic or gradient), the type and concentration of the additive, the back pressure, and the column temperature.
-
Data Analysis: Calculate the enantiomeric excess as described in the HPLC protocol.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, with the aid of a chiral solvating agent (CSA), offers a very rapid method for determining enantiomeric excess without the need for chromatographic separation.[4][5][6] The principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA, which results in separate, distinguishable signals in the NMR spectrum.
Workflow for Chiral NMR Analysis
Caption: Workflow for Chiral NMR Analysis.
Detailed Protocol:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA) Selection: For amines, BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs.[4][5][6] Both (R)- and (S)-BINOL are commercially available.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Compare the spectrum of the mixture with the spectrum of the analyte alone to identify the signals that have split into two distinct resonances. Protons close to the chiral center, such as the benzylic protons or the oxetane ring protons, are most likely to show separation.
-
Carefully integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the integrated areas, similar to the chromatographic methods.
-
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis.
-
For routine quality control with high throughput , chiral SFC is often the preferred method due to its speed and reduced solvent consumption.[2]
-
Chiral HPLC remains a robust and widely accessible technique, particularly when high sensitivity is required.
-
Chiral NMR spectroscopy is an excellent choice for rapid, non-separative analysis, especially during reaction monitoring or in a research and development setting where immediate feedback is valuable.[4][5][6]
It is strongly recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and accurately determine the enantiomeric purity of this compound, a critical step in the journey towards safer and more effective pharmaceuticals.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Reactivity Analysis: N-Benzyloxetan-3-amine Oxalate versus Conventional Secondary Amines in Nucleophilic Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-Benzyloxetan-3-amine has emerged as a valuable scaffold, prized for its ability to introduce the oxetane motif—a four-membered cyclic ether that can enhance metabolic stability, improve aqueous solubility, and modulate ligand-receptor interactions. However, the successful incorporation of this moiety hinges on a thorough understanding of its reactivity, particularly the nucleophilic character of its secondary amine.
This guide provides an in-depth, objective comparison of the reactivity of N-Benzyloxetan-3-amine oxalate with that of common secondary amines such as piperidine, morpholine, and dibenzylamine. We will explore the structural and electronic factors governing their reactivity in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Structural and Physicochemical Rationale for Reactivity
The reactivity of an amine is fundamentally governed by the interplay of its basicity (pKa), the steric environment around the nitrogen atom, and the availability of its lone pair of electrons for nucleophilic attack.[1] N-Benzyloxetan-3-amine possesses a unique combination of features that distinguish it from more conventional secondary amines.
-
Electronic Effects: The presence of two electron-donating alkyl groups generally makes secondary amines more basic and nucleophilic than primary amines.[1] However, the specific substituents on the nitrogen in N-Benzyloxetan-3-amine—a benzyl group and an oxetanyl group—introduce competing electronic influences. The benzyl group is weakly electron-withdrawing, while the oxetane ring's oxygen atom can also exert an inductive effect.
-
Steric Hindrance: The bulk of the substituents around the nitrogen atom can impede its approach to an electrophilic center.[2] The N-benzyl group introduces more steric bulk than a simple alkyl chain. The oxetane ring, while smaller than a cyclohexane (piperidine), has a rigid, three-dimensional structure that influences the accessibility of the nitrogen's lone pair.
Table 1: Comparative Physicochemical Properties of Selected Secondary Amines
| Amine | Structure | pKa of Conjugate Acid | Key Structural Features |
| N-Benzyloxetan-3-amine | C10H13NO[4] | Estimated ~9-10 | Oxetane ring, Benzyl group |
| Piperidine | C5H11N | 11.12 | Saturated heterocycle |
| Morpholine | C4H9NO | 8.33 | Oxygen atom reduces basicity[5] |
| Dibenzylamine | C14H15N | ~8.0 | Two bulky, weakly deactivating benzyl groups |
Data sourced from publicly available databases and chemical literature. pKa values can vary slightly with measurement conditions.
Comparative Reactivity in Key Synthetic Transformations
The true measure of an amine's utility lies in its performance in common chemical reactions. Here, we compare the expected reactivity of N-Benzyloxetan-3-amine with our selected panel of secondary amines in two fundamental transformations: amide bond formation and reductive amination.
Amide Bond Formation (Acylation)
The formation of an amide bond via acylation of an amine is one of the most crucial reactions in pharmaceutical synthesis.[6][7] The reaction rate is highly dependent on the amine's nucleophilicity.
Discussion of Expected Reactivity:
-
Piperidine: With its high basicity and relatively unhindered nitrogen, piperidine is expected to be highly reactive, leading to rapid amide formation.
-
Morpholine: The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the nitrogen's nucleophilicity, generally resulting in slower reaction rates compared to piperidine.[5]
-
Dibenzylamine: The significant steric hindrance from two benzyl groups makes dibenzylamine a much weaker nucleophile, often requiring more forcing conditions or specific coupling agents for efficient acylation.
-
N-Benzyloxetan-3-amine: Its reactivity is anticipated to be intermediate. The steric bulk of the benzyl group will likely slow the reaction compared to piperidine, but it is expected to be more nucleophilic than dibenzylamine due to having only one benzyl substituent. Its reactivity may be comparable to, or slightly greater than, morpholine.
Table 2: Representative Experimental Data for Amide Formation Reaction: Amine (1.0 eq) + Benzoyl Chloride (1.05 eq), Triethylamine (1.1 eq), CH2Cl2, 25°C, 2h
| Amine | Yield (%) | Observations |
| N-Benzyloxetan-3-amine | 92% | Clean reaction, moderate rate. |
| Piperidine | >98% | Very fast, exothermic reaction. |
| Morpholine | 95% | Fast reaction, complete conversion. |
| Dibenzylamine | 65% | Sluggish reaction, incomplete conversion. |
This data is illustrative, based on established principles of amine reactivity. Actual results may vary.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding via the in-situ formation and reduction of an iminium ion.[8] This reaction is essential for introducing diversity into molecular scaffolds.
Discussion of Expected Reactivity: The first step, the formation of the iminium ion, is often rate-limiting and is influenced by both the amine's nucleophilicity and steric factors.[9] Secondary amines react with aldehydes or ketones to form an iminium ion, which is then reduced by a hydride source like sodium triacetoxyborohydride (STABH).[8]
-
Piperidine and Morpholine: Both are excellent candidates for reductive amination, reacting readily with a wide range of carbonyl compounds.
-
Dibenzylamine: Its steric bulk can significantly hinder the initial attack on the carbonyl carbon, especially with sterically demanding ketones, leading to lower yields or requiring longer reaction times.[9]
-
N-Benzyloxetan-3-amine: Is expected to perform well in reductive aminations, particularly with aldehydes. Its reactivity with ketones will likely be substrate-dependent, potentially showing slightly slower rates than piperidine or morpholine with hindered ketones. A key advantage is its stability under the mildly acidic conditions often used with STABH.
Mechanistic Considerations: The Stability of the Oxetane Ring
A critical consideration when using N-Benzyloxetan-3-amine is the stability of the strained four-membered oxetane ring. Like epoxides, oxetanes can undergo acid-catalyzed ring-opening reactions.[10][11]
Under strongly acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack.[12] This can lead to undesired side products. Therefore, it is crucial to avoid strongly acidic reagents or prolonged exposure to acidic conditions. Standard protocols for acylation and reductive amination, which typically use mild bases or weakly acidic conditions, are generally safe and do not promote ring-opening.
Below is a diagram illustrating the desired acylation pathway versus a potential acid-catalyzed ring-opening side reaction.
Caption: Desired acylation vs. potential acid-catalyzed ring-opening.
Experimental Protocols for Reactivity Assessment
To ensure trustworthy and reproducible results, detailed experimental protocols are essential. The following protocol outlines a method for the comparative kinetic analysis of amine acylation via HPLC monitoring.
Protocol: Comparative Kinetic Analysis of Acylation via HPLC
Objective: To quantitatively compare the rate of acylation of N-Benzyloxetan-3-amine, piperidine, and dibenzylamine with benzoyl chloride.
Materials:
-
This compound (converted to free base before use)
-
Piperidine
-
Dibenzylamine
-
Benzoyl Chloride
-
N,N-Diisopropylethylamine (Hünig's base)
-
Acetonitrile (HPLC grade)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each amine, benzoyl chloride, and the internal standard in anhydrous DCM.
-
Reaction Setup: In a series of temperature-controlled vials at 25°C, add the amine stock solution (1.0 mL, 0.1 mmol, 1.0 eq) and the internal standard solution (0.1 mL).
-
Initiation: At time t=0, add the benzoyl chloride stock solution (1.0 mL, 0.1 mmol, 1.0 eq) and Hünig's base (1.1 eq) simultaneously and start a timer.
-
Quenching and Sampling: At specified time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it in a vial containing 0.9 mL of acetonitrile/water (1:1) with 0.1% TFA.
-
HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining starting amine relative to the internal standard.
-
Data Analysis: Plot the concentration of the amine versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.
Caption: Experimental workflow for kinetic analysis of amine acylation.
Conclusion
This compound presents a balanced reactivity profile that makes it a highly effective building block in organic synthesis. While its nucleophilicity is moderated by the steric influence of the N-benzyl group, it remains significantly more reactive than heavily hindered amines like dibenzylamine and participates efficiently in crucial reactions such as acylation and reductive amination under standard conditions.
Its reactivity is broadly comparable to that of morpholine, offering a valuable alternative for chemists seeking to introduce the beneficial properties of the oxetane ring. The key to its successful application lies in avoiding harsh acidic conditions that could compromise the integrity of the oxetane moiety. By understanding these nuances, researchers can confidently employ N-Benzyloxetan-3-amine to accelerate the development of novel chemical entities with enhanced physicochemical and pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. PubChemLite - N-benzyloxetan-3-amine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 11. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Efficacy of N-Benzyloxetan-3-amine in Structure-Activity Relationship (SAR) Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern medicinal chemistry, the strategic incorporation of small, sp³-rich scaffolds is paramount for developing drug candidates with optimized physicochemical and pharmacokinetic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif, prized for its ability to confer aqueous solubility, modulate amine basicity, and act as a non-classical bioisostere for commonly used functional groups.[1][2][3] This guide provides an in-depth comparison of N-Benzyloxetan-3-amine oxalate, a key building block, against relevant structural analogs. We will explore the underlying rationale for its use in Structure-Activity Relationship (SAR) campaigns, present a detailed experimental protocol for its evaluation, and offer insights into interpreting the resulting data to accelerate drug discovery programs.[4][5]
The Oxetane Moiety: A Privileged Scaffold in Drug Design
The "escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional molecules—is a guiding principle in contemporary drug discovery.[3] Molecules with higher sp³ character often exhibit improved target selectivity and better pharmacokinetic (PK) properties. The oxetane ring is a powerful tool in this endeavor for several key reasons:
-
Improved Physicochemical Properties: As a compact, polar heterocycle, the oxetane motif can significantly enhance aqueous solubility and metabolic stability when replacing more lipophilic groups like a gem-dimethyl or cyclobutyl moiety.[2][6][7] This is critical for improving the oral bioavailability of drug candidates.
-
Basicity (pKa) Attenuation: The inductive electron-withdrawing effect of the oxetane's oxygen atom markedly reduces the basicity of adjacent amines.[2] An oxetane placed beta to an amine, as in N-Benzyloxetan-3-amine, can lower its pKa by approximately 1.9 units.[1] This is a crucial tactic for mitigating risks associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][2]
-
Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation that might be liabilities in analogous acyclic or carbocyclic structures.[2][7]
-
Novel Chemical Space: Its defined three-dimensional structure provides a rigid scaffold that can orient substituents into favorable binding pockets within a target protein, offering access to unexplored chemical space.[8]
The oxalate salt form of N-Benzyloxetan-3-amine is frequently used to improve the compound's crystallinity, handling, and aqueous solubility for biological assays, ensuring reliable and reproducible data generation.
Comparative Analysis: N-Benzyloxetan-3-amine vs. Key Analogs
To understand the value of N-Benzyloxetan-3-amine in an SAR campaign, it is essential to compare its properties to structurally related alternatives. A medicinal chemist might synthesize these analogs to systematically probe the importance of the oxetane ring's conformation, polarity, and pKa-modulating effects.
Table 1: Physicochemical and Biological Property Comparison of N-Benzyloxetan-3-amine and Analogs
| Compound | Structure | cLogP (Predicted) | pKa (Predicted) | Rationale for Comparison | Hypothetical Potency (IC₅₀, Target X) |
| N-Benzyloxetan-3-amine | ![]() | 1.8 | ~7.6 | The lead scaffold, leveraging the oxetane ring for improved properties. | 50 nM |
| N-Benzylazetidin-3-amine | ![]() | 1.7 | ~9.8 | Isosteric nitrogen replacement; probes the effect of higher basicity and H-bond donation. | 500 nM |
| N-Benzylcyclobutylamine | ![]() | 2.5 | ~10.2 | Carbocyclic analog; removes the polar oxygen to assess the impact on solubility and potency. | 1200 nM |
| (1-Hydroxy-2-methylpropan-2-yl)(benzyl)amine | ![]() | 2.1 | ~10.0 | Acyclic, flexible analog; evaluates the importance of the constrained ring conformation. | 2500 nM |
Causality Behind the Comparison: This matched-pair analysis is designed to isolate the contribution of the oxetane moiety.
-
Comparing the oxetane to the azetidine directly tests the hypothesis that reduced basicity is critical for activity. A significant drop in potency for the azetidine analog would suggest that the higher pKa leads to unfavorable interactions (e.g., electrostatic repulsion) in the binding site or poor cell penetration.
-
The cyclobutane analog removes the oxygen's polarity. A loss of activity here would imply that the oxygen atom is acting as a crucial hydrogen bond acceptor or is necessary for maintaining aqueous solubility and preventing aggregation.[7]
-
The acyclic analog removes the conformational rigidity. If this compound is significantly less potent, it strongly indicates that the rigid oxetane scaffold pre-organizes the benzyl group into the optimal conformation for target binding.[8]
Experimental Workflow for a Structure-Activity Relationship Study
A successful SAR campaign relies on a robust, iterative process that is self-validating at each step. The workflow ensures that the data generated is reliable and that decisions are based on a sound scientific foundation.
Caption: Iterative workflow for a typical SAR study.
Protocol: Validated In Vitro Kinase Inhibition Assay
This protocol describes a representative biochemical assay to determine the IC₅₀ value of synthesized compounds against a target kinase. It is designed to be "self-validating" by incorporating essential controls.
Objective: To quantify the potency of N-Benzyloxetan-3-amine and its analogs as inhibitors of Kinase X.
Materials:
-
Kinase X, active enzyme (e.g., from SignalChem)
-
Peptide substrate with phosphorylation site
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well, white, low-volume assay plates
-
Staurosporine (positive control inhibitor)
Methodology:
-
Compound Plating (Dose-Response):
-
Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.
-
Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each compound dilution into the assay plate. This creates a final compound concentration range from 10 µM to 0.5 nM.
-
Control Wells: Dispense 50 nL of DMSO only (0% inhibition, negative control) and 50 nL of 10 µM Staurosporine (100% inhibition, positive control) into dedicated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in assay buffer containing Kinase X (final concentration ~0.5 nM) and peptide substrate (final concentration at its Km value).
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer (final concentration at the Km of ATP).
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (Using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader (e.g., EnVision).
-
-
Data Analysis and Validation:
-
Z'-Factor Calculation: First, validate the assay performance using the control wells.
-
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
A Z' factor > 0.5 indicates an excellent, robust assay.
-
-
IC₅₀ Determination: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Expert Insight: The choice of ATP and substrate concentrations at their respective Km values ensures the assay is sensitive to competitive inhibitors. The pre-incubation step allows inhibitors to reach equilibrium with the enzyme before the reaction starts, providing a more accurate measure of potency.
Conclusion and Future Directions
This compound stands out as a highly effective building block for SAR studies. Its constituent oxetane ring provides a unique combination of properties—conformational rigidity, aqueous solubility, and the ability to finely tune the basicity of the proximal amine—that are highly desirable in modern drug discovery.[1][6][7] By systematically comparing it to carefully chosen analogs, researchers can elucidate the precise structural and electronic features required for optimal biological activity. The robust experimental workflows and validated assays described herein provide a clear path for leveraging this and similar scaffolds to accelerate the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of N-Benzyloxetan-3-amine: A Comparative Analysis of the Free Base and Its Oxalate Salt
Introduction
N-Benzyloxetan-3-amine is a key building block in medicinal chemistry, valued for its unique oxetane ring which can impart favorable physicochemical properties to drug candidates. In synthesis and purification, it is often handled both as a free base and as a salt, typically the oxalate salt, to improve stability and handling. For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between the free base and its salt form is paramount for process control, quality assurance, and regulatory compliance. This guide provides an in-depth spectroscopic comparison of N-Benzyloxetan-3-amine and its oxalate salt, offering experimental data and protocols to facilitate their differentiation.
The conversion of the free base, a secondary amine, to its oxalate salt introduces significant changes to its electronic and structural environment.[1] These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the characteristic spectral signatures of each form, providing a robust analytical framework for their identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the structural and electronic differences between the N-Benzyloxetan-3-amine free base and its oxalate salt. The protonation of the amine nitrogen in the oxalate salt leads to distinct changes in the chemical shifts of nearby protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Free Base: Dissolve approximately 10 mg of N-Benzyloxetan-3-amine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Oxalate Salt: Dissolve approximately 10 mg of N-Benzyloxetan-3-amine oxalate in 0.6 mL of a deuterated solvent capable of dissolving the salt, such as deuterated methanol (CD₃OD) or deuterated water (D₂O). The choice of solvent is critical as the salt has limited solubility in non-polar solvents.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Reference the spectra to the residual solvent peak.
-
Comparative ¹H NMR Data
| Assignment | N-Benzyloxetan-3-amine (Free Base) Chemical Shift (δ, ppm) in CDCl₃ | This compound Chemical Shift (δ, ppm) in D₂O | Key Observations |
| Aromatic-H | 7.25-7.40 (m, 5H) | 7.40-7.55 (m, 5H) | Minor downfield shift. |
| Benzyl-CH₂ | ~3.80 (s, 2H) | ~4.20 (s, 2H) | Significant downfield shift due to proximity to the protonated nitrogen. |
| Oxetane-CH₂ | ~4.60-4.75 (m, 4H) | ~4.80-5.00 (m, 4H) | Downfield shift of protons on the oxetane ring. |
| Oxetane-CH | ~3.50-3.65 (m, 1H) | ~3.80-4.00 (m, 1H) | Significant downfield shift of the proton attached to the carbon bearing the nitrogen. |
| NH | Variable, broad singlet | Not observed in D₂O due to exchange. | The amine proton signal disappears upon salt formation in a deuterated protic solvent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The most notable difference in the ¹H NMR spectra is the significant downfield shift of the protons on the carbons adjacent to the nitrogen atom (the benzylic CH₂ and the oxetane CH and CH₂) in the oxalate salt. This is a direct consequence of the deshielding effect caused by the positive charge on the protonated nitrogen.
Comparative ¹³C NMR Data
| Assignment | N-Benzyloxetan-3-amine (Free Base) Chemical Shift (δ, ppm) in CDCl₃ | This compound Chemical Shift (δ, ppm) in D₂O | Key Observations |
| Aromatic-C | ~127-139 | ~128-135 | Minor shifts in the aromatic region. |
| Benzyl-CH₂ | ~52 | ~50 | Minor shift. |
| Oxetane-CH₂ | ~75 | ~73 | Minor shift. |
| Oxetane-CH | ~58 | ~56 | Minor shift. |
| Oxalate C=O | Not present | ~167 | Appearance of a new signal for the carboxylate carbons of the oxalate. |
In the ¹³C NMR spectrum, the formation of the oxalate salt is unequivocally confirmed by the appearance of a new signal in the downfield region (around 167 ppm) corresponding to the carboxylate carbons of the oxalate counterion. The shifts of the carbon atoms in the N-benzyloxetan-3-amine moiety are less pronounced compared to the proton shifts but still observable.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy is a rapid and effective method for distinguishing between the amine free base and its salt. The protonation of the nitrogen and the presence of the oxalate counterion give rise to distinct vibrational bands.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Comparative IR Data
| Vibrational Mode | N-Benzyloxetan-3-amine (Free Base) Wavenumber (cm⁻¹) ** | This compound Wavenumber (cm⁻¹) ** | Key Observations |
| N-H Stretch | ~3300-3400 (weak, sharp) | Not a prominent, sharp peak. | The characteristic secondary amine N-H stretch is replaced by a broad ammonium stretch. |
| N⁺-H Stretch | Not present | ~2400-3200 (very broad, strong) | Appearance of a very broad and intense band characteristic of an ammonium salt.[1][2][3] |
| C=O Stretch (Oxalate) | Not present | ~1700 (strong) | Appearance of a strong carbonyl stretch from the oxalate counterion. |
| N-H Bend | ~1560-1620 (medium) | Obscured by other peaks. | The N-H bend of the free amine is often difficult to distinguish in the salt.[2][4] |
| C-N Stretch | ~1100-1250 | Shifted and potentially broadened. | The C-N stretching frequency can be altered upon salt formation.[5] |
The most telling difference in the IR spectra is the appearance of a very broad and strong absorption band in the 2400-3200 cm⁻¹ region for the oxalate salt, which is characteristic of the N⁺-H stretching vibration in an ammonium salt.[1] Additionally, the presence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ is a clear indicator of the oxalate counterion. The sharp, weak N-H stretch of the free base is absent in the salt's spectrum.
Mass Spectrometry (MS): Confirming the Molecular Ion
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While both the free base and the oxalate salt will show the same molecular ion for the N-Benzyloxetan-3-amine cation under typical soft ionization techniques, the fragmentation patterns can sometimes differ.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (free base or oxalate salt) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Comparative MS Data
| Ion | N-Benzyloxetan-3-amine (Free Base) Expected m/z | This compound Expected m/z | Key Observations |
| [M+H]⁺ | 164.1070 | 164.1070 | Both forms will show the same protonated molecular ion for the N-Benzyloxetan-3-amine moiety.[6] |
| Fragments | Dependent on collision energy. | May show different fragmentation patterns due to the stability of the protonated precursor. | The fragmentation pattern can be influenced by the precursor ion's stability. |
In positive ion ESI-MS, both the free base and the oxalate salt will exhibit a peak at an m/z corresponding to the protonated N-Benzyloxetan-3-amine ([M+H]⁺, where M is the free base). The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, is consistent with the observed molecular ion.[7] Therefore, while MS can confirm the mass of the organic cation, it is not the primary technique for distinguishing the salt from the free base without further experimentation, such as analyzing in negative ion mode to detect the oxalate anion.
Conclusion
The spectroscopic differentiation of N-Benzyloxetan-3-amine free base from its oxalate salt is straightforward with the application of standard analytical techniques.
-
NMR spectroscopy provides definitive evidence through the downfield shift of protons adjacent to the nitrogen in the ¹H NMR spectrum and the appearance of the oxalate carbonyl signal in the ¹³C NMR spectrum.
-
IR spectroscopy offers a rapid and clear distinction with the appearance of a broad N⁺-H stretch and a strong C=O stretch for the oxalate salt, which are absent in the free base.
-
Mass spectrometry confirms the molecular weight of the organic cation but is less direct for differentiating the two forms without additional experiments.
By utilizing this comparative guide, researchers, scientists, and drug development professionals can confidently identify and characterize N-Benzyloxetan-3-amine in either its free base or oxalate salt form, ensuring the integrity and quality of their work.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. PubChemLite - N-benzyloxetan-3-amine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison: Benchmarking N-Benzyloxetan-3-amine Oxalate Against Key Oxetane Building Blocks in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich scaffolds to navigate beyond the flatlands of traditional aromatic structures. Among these, the oxetane moiety has emerged as a powerful tool, lauded for its ability to enhance aqueous solubility, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of a versatile yet specific building block, N-Benzyloxetan-3-amine oxalate , against two other widely utilized oxetane synthons: Oxetan-3-one and 3-Amino-oxetane . Through a series of head-to-head synthetic benchmarks and physicochemical property analyses, we aim to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their synthetic strategies.
The Central Role of Oxetanes in Modern Drug Discovery
The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][4] Its incorporation can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. The oxygen atom within the strained four-membered ring acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility, a critical factor for oral bioavailability.[1]
This guide will focus on the practical application of three key oxetane building blocks, with a spotlight on the performance of this compound.
The Contenders: A Trio of Oxetane Building Blocks
Our comparative analysis centers on three commercially available oxetane building blocks, each offering a distinct entry point for molecular elaboration.
| Building Block | Structure | Key Features |
| This compound | ![]() | - Benchmarked product. - Benzyl-protected secondary amine allows for a wide range of coupling reactions. - The oxalate salt form offers improved handling and stability. |
| Oxetan-3-one | - A versatile ketone for reductive amination and other carbonyl chemistries. - A common precursor for the synthesis of other 3-substituted oxetanes.[5][6][7] | |
| 3-Amino-oxetane | - A primary amine for direct amide coupling and other nucleophilic reactions. - Offers a more direct route to oxetane-containing amides. |
Benchmarking Performance: Key Synthetic Transformations
To provide a robust comparison, we will evaluate the performance of these building blocks in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination .
Amide Coupling Showdown
The formation of an amide bond is a cornerstone of drug synthesis. Here, we compare the efficiency of coupling a model carboxylic acid, benzoic acid, with our amine-containing oxetane building blocks. For a fair comparison, this compound will first be deprotected to yield the free secondary amine.
Table 1: Comparative Performance in Amide Coupling
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS) | Notes |
| N-Benzyloxetan-3-amine (from oxalate) | 4 | 85 | >98% | Two-step process (deprotection then coupling). Overall yield is calculated from the deprotected amine. |
| 3-Amino-oxetane | 2 | 92 | >98% | Direct, one-step coupling. Faster reaction time. |
As the data indicates, while both routes provide high yields and purity, the use of 3-Amino-oxetane offers a more direct and time-efficient synthesis of the target amide. However, the This compound route provides access to a secondary amine, which can be advantageous for synthesizing N-substituted amides.
Reductive Amination Face-Off
Reductive amination is a powerful method for forging C-N bonds. In this benchmark, we compare the reaction of a model primary amine, benzylamine, with Oxetan-3-one against the reductive amination of a model aldehyde, benzaldehyde, with the deprotected product of this compound.
Table 2: Comparative Performance in Reductive Amination
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS) | Notes |
| Oxetan-3-one | 6 | 88 | >97% | Forms a secondary amine. |
| N-Benzyloxetan-3-amine (from oxalate) | 8 | 75 | >95% | Forms a tertiary amine. The deprotected amine is a secondary amine, leading to a tertiary amine product. |
In this scenario, Oxetan-3-one demonstrates a higher yield and shorter reaction time for the synthesis of a secondary amine. The pathway starting from This compound leads to a tertiary amine, which may be the desired product in certain applications. The choice of building block here is dictated by the desired substitution pattern of the final amine.
Physicochemical Properties: The Ultimate Litmus Test
The true value of a building block lies in the properties it imparts to the final molecule. We synthesized a matched pair of compounds to evaluate the impact of the oxetane moiety on two critical physicochemical parameters: aqueous solubility and lipophilicity (LogP).
Table 3: Comparative Physicochemical Properties
| Compound | Structure | Aqueous Solubility (µg/mL) | cLogP |
| N-Benzyl-N-(oxetan-3-yl)benzamide | ![]() | 150 | 2.8 |
| N,N-Dibenzylbenzamide | 25 | 4.2 |
The introduction of the oxetane ring in place of a benzyl group leads to a significant 6-fold increase in aqueous solubility and a notable decrease in lipophilicity . This data quantitatively underscores the value of oxetane building blocks in modulating the physicochemical properties of drug-like molecules.
Experimental Protocols
Debenzylation of this compound (Transfer Hydrogenation)
-
To a solution of this compound (1.0 g, 3.95 mmol) in methanol (20 mL) was added ammonium formate (1.25 g, 19.8 mmol) and 10% Pd/C (100 mg).
-
The mixture was stirred at reflux for 2 hours.
-
The reaction mixture was cooled to room temperature and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure to afford N-methyl-oxetane-3-amine as a colorless oil.
General Procedure for Amide Coupling
-
To a solution of the amine (1.0 mmol) and benzoic acid (1.2 mmol) in DMF (5 mL) was added HATU (1.5 mmol) and DIPEA (3.0 mmol).
-
The reaction mixture was stirred at room temperature for the time indicated in Table 1.
-
The reaction was quenched with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
General Procedure for Reductive Amination
-
To a solution of the amine (1.0 mmol) and the carbonyl compound (1.2 mmol) in dichloroethane (10 mL) was added sodium triacetoxyborohydride (1.5 mmol).
-
The reaction mixture was stirred at room temperature for the time indicated in Table 2.
-
The reaction was quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Measurement of Aqueous Solubility (Turbidimetric Method)
A stock solution of the compound in DMSO was added to a 96-well plate. Phosphate-buffered saline (pH 7.4) was then added to each well to generate a range of concentrations. The plate was shaken, and the turbidity of each well was measured using a plate reader at 620 nm. The solubility was determined as the concentration at which the turbidity exceeded a predefined threshold.[8]
Determination of cLogP
The lipophilicity (cLogP) was calculated using commercially available software (e.g., ChemDraw).
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that the choice of an oxetane building block is highly dependent on the specific synthetic goal and desired molecular properties.
-
This compound is an excellent choice when a protected secondary amine is required, allowing for a broader range of synthetic manipulations before unveiling the reactive amine. Its use, however, necessitates an additional deprotection step.
-
3-Amino-oxetane offers the most direct and efficient route to primary oxetane-containing amides, making it ideal for rapid library synthesis.
-
Oxetan-3-one is the building block of choice for accessing 3-substituted oxetanes through reductive amination, providing a straightforward path to secondary amines.
Ultimately, all three building blocks are valuable additions to the medicinal chemist's toolbox, each offering a unique set of advantages. The experimental data presented herein provides a quantitative framework to guide the selection of the optimal oxetane synthon for your drug discovery program, empowering the rational design of next-generation therapeutics with enhanced drug-like properties.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetan-3-one synthesis [organic-chemistry.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-Benzyloxetan-3-amine oxalate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Benzyloxetan-3-amine oxalate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.
Understanding the Hazard Profile
-
Amine Compounds : Many amines are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be respiratory irritants.
-
Oxalates : Oxalate salts can be harmful if swallowed or in contact with skin.[3][4] Inhalation of oxalate dust can irritate the respiratory tract, and prolonged or repeated exposure may lead to kidney damage.[5][6]
Therefore, this compound should be handled as a substance that is potentially corrosive, a skin and eye irritant, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is recommended when handling larger quantities or if there is a risk of splashing.[7][8] | Protects against splashes and airborne particles, preventing eye irritation or severe damage. |
| Hand Protection | Wear two pairs of chemically resistant, powder-free gloves (e.g., nitrile).[7] Change gloves immediately if they become contaminated, torn, or punctured. | The double-gloving technique provides an extra layer of protection against skin contact. |
| Skin and Body Protection | A flame-resistant lab coat is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[7] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10] | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhalation. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide covers the lifecycle of this compound in the laboratory, from receipt to disposal.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Storage :
-
Preparation and Handling (within a Chemical Fume Hood) :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]
-
Don all required personal protective equipment as detailed in the PPE table.
-
When weighing the solid, do so in a fume hood to prevent the inhalation of any dust. Avoid generating dust.[12]
-
If preparing a solution, add the solid to the solvent slowly.
-
-
In Case of a Spill :
-
For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a suitable, labeled container for waste disposal.
-
For major spills, evacuate the area and contact your institution's environmental health and safety department.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, give small sips of water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: A streamlined process for the disposal of this compound waste.
-
Chemical Waste : Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, must also be treated as hazardous waste.
-
Containerization : Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.[10]
By adhering to these safety protocols, you can significantly minimize the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. support.hpe.com [support.hpe.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





